3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Description
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Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDKPJVHVOQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 99314-44-0)
This technical guide provides an in-depth analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. We will explore its synthesis, detailed spectral characterization, and critical applications in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage advanced chemical scaffolds to address complex biological targets.
Core Compound Identification and Properties
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a derivative of 3-Methyl-3-oxetanemethanol where the primary hydroxyl group has been converted to a tosylate ester. This transformation is pivotal, converting a relatively inert alcohol into a highly reactive electrophile, making the tosylate an excellent leaving group for nucleophilic substitution reactions. This activation is the cornerstone of its utility in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | [1] |
| CAS Number | 99314-44-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₄S | [1] |
| Molecular Weight | 256.32 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Chemical Structure:
Synthesis: Activation of the Oxetane Core
The synthesis of the title compound is a straightforward yet crucial tosylation of the commercially available precursor, 3-Methyl-3-oxetanemethanol (CAS 3143-02-0)[4]. The reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which serves as both the solvent and an acid scavenger.
Reaction Scheme:
Mechanistic Rationale
The lone pair of electrons on the oxygen of the primary alcohol in 3-Methyl-3-oxetanemethanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine plays a dual role: it can act as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The resulting tosylate is a superb leaving group, approximately 100 times better than iodide, due to the resonance stabilization of the tosylate anion.
Experimental Workflow Diagram
Caption: Synthetic workflow for the tosylation of 3-Methyl-3-oxetanemethanol.
Detailed Step-by-Step Protocol[5]
-
Preparation: A dry 1-L round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol, 1.5 equiv.).
-
Reagent Addition: Anhydrous pyridine (250 mL) is added to the flask under a nitrogen atmosphere with magnetic stirring.
-
Substrate Addition: 3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol, 1.0 equiv.) is added dropwise to the stirring solution. An ice bath should be kept on standby to manage any significant exotherm.
-
Reaction: The mixture is stirred at ambient temperature for 1.5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: The reaction mixture is slowly poured into a 2-L Erlenmeyer flask containing a vigorously stirred slurry of deionized water (700 mL) and crushed ice (700 g). This step precipitates the water-insoluble product while the pyridinium hydrochloride byproduct remains in the aqueous phase.
-
Isolation: The resulting white precipitate is allowed to stir for an additional 30 minutes and is then collected by vacuum filtration.
-
Purification: The collected solid is washed thoroughly with cold deionized water to remove any residual pyridine and salts.
-
Drying: The product is dried under high vacuum, optionally in the presence of a desiccant like phosphorus pentoxide, to yield the final product as a white powder (typical yield: 78-87%).
Spectroscopic and Physical Characterization
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Interpretations |
| ~7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Protons on the tosyl aromatic ring adjacent to the electron-withdrawing sulfonate group are deshielded and appear far downfield. |
| ~7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Protons on the tosyl aromatic ring further from the sulfonate group. |
| ~4.45 | Doublet (d, J≈6 Hz) | 2H | Oxetane Ring-CH₂ -O | Protons on the two equivalent methylene groups of the oxetane ring. |
| ~4.35 | Doublet (d, J≈6 Hz) | 2H | Oxetane Ring-CH₂ -O | The AB quartet appearance is due to diastereotopic protons of the strained ring. |
| ~4.10 | Singlet (s) | 2H | -CH₂ -OTs | Methylene protons adjacent to the electronegative tosylate group. |
| ~2.45 | Singlet (s) | 3H | Ar-CH₃ | The characteristic singlet for the methyl group on the toluene moiety. |
| ~1.30 | Singlet (s) | 3H | Oxetane-CH₃ | Methyl group attached to the quaternary carbon of the oxetane ring. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Key Interpretations |
| ~145.0 | Ar-C -S | Quaternary aromatic carbon attached to the sulfur atom. |
| ~132.5 | Ar-C -CH₃ | Quaternary aromatic carbon para to the sulfur atom. |
| ~130.0 | Ar-C H (meta) | Aromatic carbons meta to the sulfonate group. |
| ~128.0 | Ar-C H (ortho) | Aromatic carbons ortho to the sulfonate group. |
| ~79.0 | Oxetane Ring C H₂ | Methylene carbons of the strained oxetane ring. |
| ~75.0 | -C H₂-OTs | Carbon atom directly bonded to the tosylate oxygen. |
| ~40.0 | Oxetane C (CH₃)(CH₂OTs) | Quaternary carbon of the oxetane ring. |
| ~21.7 | Ar-C H₃ | Aromatic methyl carbon. |
| ~20.5 | Oxetane-C H₃ | Aliphatic methyl carbon on the oxetane ring. |
Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks / Fragments | Interpretation |
| IR Spectroscopy | ~1360 cm⁻¹ (strong, sharp)~1175 cm⁻¹ (strong, sharp)~1100-1000 cm⁻¹ (strong)~970 cm⁻¹ (strong) | Asymmetric S=O stretch of the sulfonate.Symmetric S=O stretch of the sulfonate.C-O stretching (ether and ester linkages).Characteristic oxetane ring breathing mode. |
| Mass Spectrometry | m/z 256 [M]⁺m/z 173m/z 155m/z 91m/z 85 | Molecular ion peak.[M - C₅H₉O]⁺, loss of the oxetane methyl radical.[C₇H₇SO₂]⁺, the tosyl cation.[C₇H₇]⁺, the tropylium ion, a hallmark of toluene derivatives.[C₅H₉O]⁺, the oxetane-containing fragment cation. |
Applications in Drug Development and Medicinal Chemistry
The oxetane motif has become increasingly prevalent in modern drug discovery. Its unique properties—a strained, polar, sp³-rich, and metabolically stable scaffold—make it an attractive bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyls.[5][6] The incorporation of an oxetane can significantly improve key drug-like properties:
-
Aqueous Solubility: The polar ether functionality enhances solubility without a significant increase in lipophilicity.[7]
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes.[8]
-
pKa Modulation: When placed near a basic nitrogen, the electron-withdrawing nature of the oxetane can lower the amine's pKa, which is often beneficial for optimizing pharmacokinetic profiles.[9]
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not a therapeutic agent itself, but rather a critical electrophilic building block . Its utility lies in its ability to introduce the valuable 3-methyl-oxetane moiety into a target molecule through nucleophilic substitution.
Role as a Synthetic Intermediate
The tosylate group is an exceptional leaving group, allowing for efficient Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This provides medicinal chemists with a reliable method to covalently link the oxetane scaffold to a lead compound, thereby accessing new chemical space and improving its properties.
Caption: General scheme for utilizing the title compound in drug discovery.
This strategy allows for the late-stage functionalization of complex molecules, a highly valuable capability in the iterative process of lead optimization.[7]
Safety and Handling
As with all laboratory chemicals, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[10]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a cool (2-8°C), dry, and tightly sealed container away from oxidizing agents.[3]
Conclusion
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis activates the 3-methyl-3-oxetanemethanol core, transforming it into a versatile electrophilic building block. By providing a reliable method for incorporating the highly desirable oxetane scaffold, this reagent empowers medicinal chemists to systematically enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of next-generation drug candidates. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of drug discovery.
References
-
PubChem. 3-Methyl-3-oxetanemethanol. [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 1-15. [Link]
-
Voit, B. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12485–12505. [Link]
-
Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (2018). Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
Cheméo. Chemical Properties of 3-Methyl-3-oxetanemethanol (CAS 3143-02-0). [Link]
- Google Patents. (2011).
-
National Institutes of Health (NIH). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem., 14, 1858–1940. [Link]
-
ResearchGate. (2014). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]
-
MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug... Molecules, 27(6), 1930. [Link]
-
Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71(4), 1017-1025. [Link]
-
King Scientific. (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate. [Link]
-
Wiley Online Library. (2012). Accurate mass spectrometry elucidates a misleading metabonate formed from amine-containing drugs... Journal of Mass Spectrometry, 47(10), 1239-1249. [Link]
-
SureChem. (2017). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. [Link]
- Google Patents. (2017).
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information: N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 99314-44-0|(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 4. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Stability & Storage of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
The following technical guide details the stability profile and storage protocols for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (also referred to as 3-(Tosyloxy)methyl oxetane ).
This guide is structured to address the specific instability mechanisms inherent to the oxetane-tosylate motif : the synergy between ring strain and leaving-group lability that creates a risk of autocatalytic polymerization.
Executive Summary: The "Autocatalytic" Risk
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is a bifunctional electrophile used primarily as a building block for introducing the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug scaffolds.
Its storage stability is compromised by a specific autocatalytic failure mode :
-
Hydrolysis of the sulfonate ester releases p-toluenesulfonic acid (TsOH).
-
Acidification triggers the cationic ring-opening polymerization (CROP) of the strained oxetane ring.
-
Exothermic Polymerization ensues, potentially degrading the entire batch into an insoluble polyether mass.
Core Directive: This compound must be stored under anhydrous, non-acidic, and cryogenic conditions to prevent the initiation of this degradation loop.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | Oxetan-3-ylmethyl 4-methylbenzenesulfonate |
| Common Name | 3-(Tosyloxy)methyl oxetane |
| Structure | Oxetane ring linked via a methylene spacer to a tosylate group. |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| Physical State | White crystalline solid or viscous oil (purity dependent). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate. Insoluble in water (hydrolyzes). |
| Key Reactivity | Alkylation (via displacement of OTs); Ring Opening (Acid-catalyzed). |
Note on Variants: Researchers often encounter the 3-methyl or 3-ethyl substituted variants (e.g., derived from 3-methyl-3-oxetanemethanol, CAS 3143-02-0). The protocols below apply universally to this class, as the degradation mechanism remains identical.
Mechanism of Degradation: The Acid Loop
Understanding the degradation mechanism is essential for designing a robust storage protocol. The compound possesses two "spring-loaded" features: the strained oxetane ring (~26 kcal/mol strain energy) and the labile tosylate leaving group .
The Autocatalytic Destruction Cycle
Unlike simple alkyl tosylates, oxetane tosylates cannot simply be "kept cold." If trace moisture generates even picomolar amounts of TsOH, the acid protonates the oxetane oxygen, lowering the activation energy for ring opening. This process is often exothermic and self-accelerating.
Figure 1: The autocatalytic degradation loop. Note that the acid catalyst (TsOH) is regenerated or persists, allowing a small amount of hydrolysis to destroy a large quantity of material.
Storage & Handling Protocols
To interrupt the cycle depicted above, you must control three variables: Temperature , Atmosphere , and Acidity .
A. The "Zero-Acid" Storage Standard
| Parameter | Specification | Rationale |
| Temperature | -20°C (Required) | Arrhenius suppression of spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents ingress of atmospheric moisture. |
| Container | Silanized Glass or Teflon | Avoid standard glass if surface acidity is high; do not use metal (Lewis acids). |
| Stabilizer | Trace Base (Optional) | Storing over a few pellets of anhydrous |
B. Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.
-
Solvent Choice:
-
Preferred: Anhydrous Dichloromethane (DCM), THF, or Toluene.
-
Avoid: Alcohols (Methanol/Ethanol) or Water. These act as nucleophiles, displacing the tosylate or opening the ring.
-
Base Additive: When using in reactions, always add a non-nucleophilic base (e.g., Diisopropylethylamine,
) to the reaction mixture before adding the oxetane tosylate.
-
Quality Control: Self-Validating Systems
Before committing this reagent to a high-value synthesis, validate its integrity using Proton NMR (
Diagnostic NMR Signals (CDCl )
-
Intact Oxetane Ring: Look for the characteristic multiplets of the oxetane ring protons. In 3-substituted oxetanes, these typically appear as two sets of doublets/multiplets between 4.4 ppm and 4.8 ppm .
-
Check: Are these peaks sharp and symmetric?
-
-
Tosylate Group: The aromatic AA'BB' system (
~7.4 and 7.8 ppm) and the methyl singlet ( ~2.45 ppm). -
Degradation Flags:
-
Broadening: Polymerization results in broad, undefined humps in the 3.5–4.0 ppm region (polyether backbone).
-
Shift: Free TsOH will shift the aromatic peaks slightly compared to the ester.
-
Loss of Integral: If the ratio of oxetane ring protons (4H) to tosylate aromatic protons (4H) drops below 1:1, the ring has opened.
-
Rapid TLC Check
-
Stationary Phase: Silica Gel (Note: Silica is acidic; run quickly).
-
Mobile Phase: Hexanes:Ethyl Acetate (e.g., 3:1).
-
Visualization: UV (254 nm) for the tosylate; Stain (p-Anisaldehyde) for the oxetane.
-
Sign of Failure: The intact tosylate moves (
~0.4–0.6). Polymer/Hydrolysis products remain at the baseline (highly polar/ionic).
Safety Profile
-
Alkylating Agent: Like all sulfonate esters, this compound is a potent alkylating agent. It can alkylate DNA. Handle with double gloves and in a fume hood.
-
Vesicant: Direct contact may cause severe skin irritation or blistering.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8982. Link
- Establishes the utility and structural properties of the oxetane ring in medicinal chemistry.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947. Link
- Provides synthesis and handling details for 3-substituted oxetane deriv
-
Crivello, J. V., & Varlemann, U. (1995). "The Synthesis and Cationic Polymerization of New Silicon-Containing Oxetane Monomers." Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2473-2486. Link
- Mechanistic detail on the acid-catalyzed cationic ring-opening polymeriz
-
Sigma-Aldrich. "Safety Data Sheet: Oxetan-3-yl 4-methylbenzenesulfonate." Link
- Baseline safety and physical property data for the direct oxetane tosyl
Sources
literature review of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) applications
Executive Summary
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (commonly referred to as (3-methyloxetan-3-yl)methyl tosylate or Oxetanyl-methyl Tosylate ) is a high-value electrophilic building block in modern medicinal chemistry and advanced materials science.
Its core utility lies in its ability to graft the oxetane ring —a four-membered cyclic ether—onto nucleophilic substrates. In drug discovery, this motif acts as a powerful bioisostere for gem-dimethyl and carbonyl groups, significantly enhancing aqueous solubility and metabolic stability without increasing lipophilicity. In material science, it serves as a precursor for energetic binders (e.g., PAMMO) and functional polyethers via cationic ring-opening polymerization (CROP).
This guide provides a rigorous technical analysis of its chemical architecture, synthesis, and validated applications, designed for senior researchers.
Part 1: Chemical Architecture & Reactivity Profile
Structural Identity
The compound is the sulfonate ester formed between p-toluenesulfonyl chloride (TsCl) and 3-hydroxymethyl-3-methyloxetane (or its ethyl analog).
-
IUPAC Name: (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
-
Common Analog: (3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate
-
CAS Number: 99314-44-0 (Methyl analog); 19685-18-8 (Ethyl analog derivative context)
-
Molecular Formula: C
H O S
Reactivity Mechanics
The molecule possesses two distinct reactive centers, creating a dichotomy that must be managed during synthesis:
-
The Tosylate (Leaving Group): The primary electrophilic site. It undergoes S
2 substitution with nucleophiles (amines, azides, alkoxides). The steric hindrance of the adjacent quaternary carbon (C3 of the oxetane) requires elevated temperatures or polar aprotic solvents for successful displacement. -
The Oxetane Ring: A strained ether (~107 kJ/mol strain energy). While kinetically stable to basic nucleophiles (allowing S
2 at the tosylate site), it is highly susceptible to acid-catalyzed ring opening or cationic polymerization.
Critical Handling Rule: All reactions involving this reagent must maintain a neutral or basic pH . Presence of Lewis acids (e.g., BF
Part 2: Medicinal Chemistry Applications (The "Oxetane Effect")[2][3][4][5]
In lead optimization, replacing a gem-dimethyl group (>C(CH
Physicochemical Modulation
| Property | Effect of Oxetane Grafting | Mechanistic Basis |
| Solubility | Increases significantly | The oxygen lone pairs act as hydrogen bond acceptors, reducing LogD. |
| Metabolic Stability | Increases | The strained ring is metabolically robust compared to labile alkyl chains; blocks CYP450 oxidation sites. |
| Basicity (pKa) | Modulates (lowers pKa of adjacent amines) | The electron-withdrawing inductive effect of the oxygen reduces the basicity of proximal amines, improving membrane permeability. |
| Lipophilicity | Decreases | Lowers LogP/LogD, aiding in "escaping the grease ball" phenotype in drug candidates. |
Validated Synthetic Pathways
The tosylate allows for the N-alkylation of secondary amines to create 3-oxetanylmethyl-amines .
Figure 1: Divergent synthetic pathways from the oxetane tosylate precursor.[1]
Part 3: Material Science & Energetic Binders[6][7]
In the aerospace and defense sectors, this tosylate is the precursor to PAMMO (Poly(3-azidomethyl-3-methyl oxetane)) , a thermoplastic elastomer used as an energetic binder in propellants.
Mechanism: Cationic Ring-Opening Polymerization (CROP)
Unlike the medicinal chemistry applications (which preserve the ring), material synthesis deliberately opens the ring.
-
Precursor Synthesis: The tosylate is displaced by sodium azide to form 3-azidomethyl-3-methyloxetane (AMMO) .
-
Polymerization: A Lewis acid initiator (e.g., BF
·OEt ) attacks the oxetane oxygen, forming a cyclic oxonium ion. -
Propagation: Subsequent monomer units attack the
-carbon of the oxonium, opening the ring and forming a polyether backbone with pendant azide groups.
Part 4: Experimental Technical Protocols
Protocol A: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
A self-validating protocol ensuring retention of the oxetane ring.
Reagents:
-
3-Methyl-3-oxetanemethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (solvent)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under N
atmosphere. Dissolve 3-methyl-3-oxetanemethanol in anhydrous DCM (0.5 M concentration). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Exotherms can trigger ring opening.
-
Reagent Addition: Add TEA followed by the slow, portion-wise addition of TsCl over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The alcohol spot (polar) should disappear; a less polar product spot appears.
-
Quench & Workup: Pour mixture into ice-cold saturated NaHCO
. Note: Basic wash is essential to remove any acidic byproducts that could degrade the ring. Extract with DCM. -
Purification: Wash organics with brine, dry over MgSO
, and concentrate in vacuo at <40°C. Recrystallize from Hexane/Ether if solid, or use flash chromatography (SiO pre-treated with 1% TEA to maintain basicity).
Protocol B: N-Alkylation of Secondary Amines (Drug Synthesis)
Methodology for grafting the oxetane motif.
Reagents:
-
Secondary Amine substrate (1.0 eq)
-
Oxetane Tosylate (1.2 – 1.5 eq)
-
Cesium Carbonate (Cs
CO ) (2.0 eq) or DIPEA -
Acetonitrile (CH
CN) or DMF
Step-by-Step:
-
Dissolution: Dissolve the amine and oxetane tosylate in CH
CN. -
Base Addition: Add Cs
CO . -
Thermal Activation: Heat to 60–80°C . Note: The neopentyl-like position of the tosylate makes S
2 slow; heat is required. -
Monitoring: Monitor for the disappearance of the tosylate. If reaction stalls, add KI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.
-
Isolation: Filter inorganic salts, concentrate, and purify via neutral alumina or silica gel chromatography.
Part 5: Safety & Handling
-
Alkylating Potential: As a sulfonate ester, this compound is a potent alkylating agent (genotoxic impurity). All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
-
Thermal Instability: Do not distill the tosylate at high temperatures (>100°C) without vacuum; thermal decomposition can be energetic.
-
Acid Sensitivity: Store over solid K
CO or in base-washed glassware to prevent acid-catalyzed polymerization during storage.
References
-
Wurts, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry.
-
Gould, E., et al. (2023).[2] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
-
BenchChem Technical Data. (2025). Synthesis and Purification of 3-Oxetyl Tosylate. [3]
-
Xu, H., et al. (2018). Synthesis of Energetic Binders: Poly(3-azidomethyl-3-methyl oxetane). Propellants, Explosives, Pyrotechnics.
Sources
safety and handling precautions for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
The following technical guide details the safety, handling, and risk management protocols for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) . This document is structured for researchers and process chemists, prioritizing mechanism-based safety logic over generic advice.
Executive Summary: The "Spring-Loaded" Electrophile
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (CAS: 1395417-57-8 ) is a high-value synthetic building block used to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates.
However, its utility is directly linked to its hazard profile. It combines a strained 4-membered ether ring with a powerful leaving group (tosylate) . In the presence of biological nucleophiles (DNA, proteins), this molecule acts as a "spring-loaded" alkylating agent. It does not merely irritate; it covalently modifies biomolecules, classifying it as a Potent Genotoxic Impurity (PGI) and a likely Skin Sensitizer .
Core Directive: Treat this compound as a mutagenic alkylating agent. All handling must prevent inhalation, skin contact, and thermal runaway.
Chemical Identity & Physicochemical Properties
| Parameter | Data |
| Chemical Name | 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) |
| Common Synonyms | 3-(Tosyloxymethyl)oxetane; Oxetan-3-ylmethyl tosylate |
| CAS Number | 1395417-57-8 |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| Physical State | Typically a white to off-white low-melting solid or viscous oil (Analog dependent).[1][2] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Poorly soluble in water (slow hydrolysis). |
| Reactivity Class | Electrophilic Alkylating Agent (Sₙ2 / Ring Opening) |
Note on Analogs: Researchers often encounter the 3-methyl analog (3-methyl-3-hydroxymethyloxetane tosylate). The safety protocols defined here apply strictly to the entire class of oxetane tosylates due to the shared pharmacophore.
Hazard Identification & Toxicology
3.1 Mechanism of Action: The "Double-Barrel" Threat
Unlike simple alkyl halides, this compound presents two electrophilic sites. The primary danger is the displacement of the tosylate group, but the oxetane ring itself can open under acidic conditions or with strong nucleophiles, leading to complex alkylation patterns.
Toxicological Implications:
-
Genotoxicity (PGI): Capable of alkylating DNA bases (e.g., N7-guanine), leading to replication errors.
-
Skin Sensitization: Rapid protein haptenization can induce severe allergic contact dermatitis.
-
Corrosivity: Hydrolysis releases p-toluenesulfonic acid (strong acid), causing delayed chemical burns.
3.2 Visualizing the Hazard (Graphviz)
The following diagram illustrates the reactivity pathways and the logic behind the deactivation strategy.
Caption: Pathway of toxicity (red) vs. chemical deactivation (green). The tosylate group drives the alkylation event.
Handling & Engineering Controls
Do not handle this compound on an open bench. The following "Hierarchy of Containment" is required based on the quantity used.
4.1 Engineering Controls
-
< 100 mg (Analytical Standards): Handle in a certified chemical fume hood. Dissolve in solvent immediately upon opening.
-
100 mg - 10 g (Preparative Scale):
-
Primary: Fume hood with sash at lowest working position.
-
Secondary: Use a secondary containment tray (spill tray) lined with absorbent pads.
-
Weighing: Do not weigh solids in the open. Use a closed balance enclosure or weigh inside the hood using a localized draft shield.
-
-
> 10 g (Scale-Up): Requires a Glovebox (Isolator) or a specialized powder containment hood (HEPA filtered).
4.2 Personal Protective Equipment (PPE)
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Tosylates can permeate standard nitrile rubber over time. Change outer gloves every 30 minutes.
-
-
Eyes: Chemical splash goggles. Face shield recommended if working with >1g of liquid/solution.
-
Body: Tyvek® lab coat or chemically resistant apron/sleeves.
Experimental Protocols: Synthesis & Quenching
5.1 Thermal Stability Warning
Tosylates are thermally sensitive. The decomposition of sulfonate esters is often exothermic and autocatalytic (acid generated promotes further decomposition).
-
Never distill oxetane tosylates at atmospheric pressure.
-
Avoid heating neat (undiluted) material above 60°C.
-
Reaction Monitoring: When synthesizing this compound (e.g., from 3-oxetanemethanol + TsCl), strictly control the addition rate of TsCl to prevent thermal runaway.
5.2 Validated Deactivation (Quenching) Protocol
Standard water washing is insufficient to deactivate this compound rapidly. You must use a "Soft Nucleophile" quench to chemically destroy the alkylating potential.
The "Kill Solution" Recipe:
-
Composition: 10% w/v Sodium Thiosulfate (
) + 2% w/v Sodium Bicarbonate ( ) in water. -
Mechanism: The thiosulfate anion (
) is a potent nucleophile that rapidly displaces the tosylate, forming a non-toxic Bunte salt. The bicarbonate neutralizes any acid produced. -
Procedure:
-
Soak all contaminated glassware, spatulas, and weigh boats in the Kill Solution for at least 2 hours .
-
Wipe down work surfaces with the Kill Solution, followed by water and ethanol.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Immediate Drench: Wash with soap and water for 15 mins. 2. Do NOT use alcohol (increases skin permeability). 3. Seek medical attention; warn of potential sensitization. |
| Eye Contact | 1. Flush with water for 15 mins. 2. Transport to ER immediately (corrosive risk). |
| Spill (Solid) | 1. Evacuate area. 2. Don full PPE (Double gloves, Tyvek). 3. Cover spill with wet paper towels soaked in Kill Solution (see 5.2). 4. Scoop into hazardous waste container. |
| Fire | Use CO₂, Dry Chemical, or Foam.[3] Avoid water jet (may spread the chemical). Toxic |
Regulatory Context (ICH M7)
In drug development, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is classified under ICH M7 as a Class 1 or 2 Mutagenic Impurity (depending on specific Ames test data, but structurally alerted as Class 2).
-
Control Strategy: It must be controlled to very low levels (often ppm range) in the final drug substance.
-
Purification: Avoid carrying this intermediate through multiple steps. Ensure downstream chemistry (e.g., amine displacement) is driven to completion to consume the tosylate.
References
-
Organic Syntheses. Preparation of 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane [Oxetane tosylate]. Org.[4][5] Synth. 2004, 81, 195. Available at: [Link]
-
National Institutes of Health (NIH). Oxetanes: Formation, Reactivity and Total Syntheses. PMC7115926. Available at: [Link]
Sources
- 1. Oxetanes | Fisher Scientific [fishersci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. westliberty.edu [westliberty.edu]
- 4. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Oxetane Revolution: A Technical Guide to 3,3-Disubstituted Oxetanes in Medicinal Chemistry
Executive Summary
For decades, four-membered oxygen heterocycles (oxetanes) were viewed by medicinal chemists as "chemical liabilities"—feared for their ring strain (~107 kJ/mol) and potential alkylating reactivity.[1] This dogma was shattered in the mid-2000s through a seminal collaboration between the Carreira Group (ETH Zürich) and F. Hoffmann-La Roche .
This guide details the technical evolution of the oxetane ring from a synthetic curiosity to a high-value bioisostere . It provides actionable protocols for their synthesis and explains the physicochemical "Oxetane Effect"—the unique ability to modulate lipophilicity (LogD), metabolic stability (Cl_int), and amine basicity (pKa) simultaneously.[1]
The Paradigm Shift: From Liability to Asset
The Historical Bottleneck
Prior to 2006, oxetanes were largely absent from drug discovery libraries.[1][2] The concern was twofold:
-
Synthetic Intractability: Efficient methods to install the ring on complex scaffolds were scarce.[1][3]
-
Chemical Instability: Researchers conflated the reactivity of 2-substituted oxetanes (which can act as electrophiles similar to epoxides) with 3,3-disubstituted oxetanes.[1]
The Carreira-Roche Breakthrough
The turning point occurred when Rogers-Evans, Müller (Roche), and Carreira (ETH) systematically demonstrated that 3,3-disubstituted oxetanes are chemically robust and metabolically superior to their gem-dimethyl analogs. Their work validated the oxetane ring as a "metabolic shield" that resists hydrolytic ring opening under physiological conditions while offering a polar, compact volume.[1]
Physicochemical Rationale: The "Oxetane Effect"[3][4][5][6][7]
The oxetane ring is now classified as a bioisostere for two distinct functionalities: the gem-dimethyl group and the carbonyl group .[3][4]
The Gem-Dimethyl vs. Oxetane Switch
Replacing a gem-dimethyl group with an oxetane ring is a high-impact strategy to lower lipophilicity without altering steric bulk.[1][5][6]
| Property | gem-Dimethyl (–C(CH₃)₂) | Oxetane (–C₃H₄O–) | Impact of Switch |
| Lipophilicity (LogP) | High | Low | ΔLogP ≈ -1.0 to -1.3 (Significant solubility boost) |
| Metabolic Stability | Prone to CYP450 oxidation (methyl hydroxylation) | High | Blocks "soft spots"; ring is stable to CYP oxidation |
| Conformation | Sterically bulky | Sterically bulky | Maintains receptor fit; rigidifies flexible chains |
| H-Bonding | None | H-Bond Acceptor | Engages solvent or protein residues |
Modulation of Amine Basicity
One of the most powerful applications of the oxetane ring is its placement adjacent to a basic amine.[7] The electron-withdrawing inductive effect of the oxygen atom (through the 4-membered ring) lowers the pKa of the amine.
-
Mechanism: Inductive withdrawal reduces electron density on the nitrogen lone pair.[1]
-
Result: Reduces the percentage of ionized drug at physiological pH, improving membrane permeability (P_app) and reducing hERG channel binding liabilities often associated with high-basicity amines.
Technical Protocol: Synthesis of 3,3-Disubstituted Oxetanes
The most robust route for installing 3,3-disubstituted oxetanes is the Intramolecular Williamson Etherification of 1,3-diols. Below is a standardized protocol adapted from the Carreira/Roche methodology.
Standard Operating Procedure (SOP): Cyclization of 2,2-Disubstituted-1,3-Propanediols
Objective: Synthesis of a 3,3-disubstituted oxetane from a 1,3-diol precursor.
Reagents:
-
Substrate: 2-Alkyl-2-aryl-propane-1,3-diol (1.0 equiv)[1]
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv) OR NaH (for less sensitive substrates)[1]
-
Electrophile Activator: p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)[1]
-
Cyclization Base: n-BuLi (1.1 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Mono-Deprotonation:
-
Activation:
-
Cyclization (Ring Closure):
-
Cool the reaction mixture back to -78 °C .
-
Add the second portion of n-BuLi (1.1 equiv) dropwise.[1]
-
Mechanism:[1][4][5] Deprotonates the remaining free hydroxyl group.[1] The resulting alkoxide performs an intramolecular S_N2 attack on the carbon bearing the tosylate, displacing it and closing the ring.
-
Allow to warm to room temperature (23 °C) and stir for 2 hours (or reflux at 60 °C if sterically hindered).
-
-
Workup:
-
Purification:
-
Flash column chromatography (Silica gel).[1] Oxetanes are stable on silica but avoid highly acidic mobile phases.
-
Strategic Visualization: The Oxetane Decision Matrix
The following diagram illustrates the logical decision-making process for deploying oxetanes in a lead optimization campaign.
Caption: Decision logic for incorporating oxetane rings during Lead Optimization (LO) to address specific physicochemical liabilities.
Case Study: Rilzabrutinib (PRN1008)[1]
Rilzabrutinib (Sanofi/Principia Biopharma) represents the maturation of oxetane chemistry from academic theory to clinical reality.[1] It is a covalent, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) for the treatment of immune-mediated diseases.
Structural Analysis
Rilzabrutinib features a 3,3-disubstituted oxetane moiety attached to a pyrazole core.[1]
-
Role of the Oxetane:
-
Solubility: The oxetane replaces a potential lipophilic alkyl chain, significantly lowering the LogD of the molecule to improve oral bioavailability.[1]
-
Metabolic Stability: Unlike a gem-dimethyl group, the oxetane ring does not offer labile C-H bonds for CYP450 hydroxylation.[1]
-
Conformation: It acts as a rigid spacer, orienting the solvent-exposed region of the molecule without introducing rotatable bond flexibility that incurs an entropic penalty upon binding.[1]
-
Clinical Validation
The progression of Rilzabrutinib (and other candidates like Ziresovir and Fenebrutinib ) confirms that the oxetane ring is not a toxicophore. It is stable in human plasma and does not inherently trigger genotoxicity, validating the early predictions of the Carreira group.
References
-
Wuitschik, G. et al. (2010).[1][5] Oxetanes as Promising Bioisosteric Replacements for gem-Dimethyl Groups. Angewandte Chemie International Edition. Link
-
Wuitschik, G. et al. (2010).[1][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]
-
Burkhard, J. A. et al. (2010).[1][5] Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups. Organic Letters. Link
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]
-
Mullard, A. (2021).[1] 2020 FDA drug approvals.[1] Nature Reviews Drug Discovery. (Context on modern heterocyclic trends). Link
Sources
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nucleophilic Substitution Strategies Using 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Executive Summary
This guide details the strategic application of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (CAS: 99314-44-0), also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate . This reagent serves as a critical electrophilic building block for introducing the 3-methyl-3-oxetanylmethyl motif—a validated bioisostere for gem-dimethyl and carbonyl groups that enhances metabolic stability and aqueous solubility in drug candidates.
Unlike standard alkyl tosylates, this reagent requires specific protocols to prevent acid-catalyzed ring opening or polymerization. This document provides validated methodologies for
Chemical Profile & Stability
The 3,3-disubstituted oxetane core offers a unique stability profile compared to epoxides or unsubstituted oxetanes.[1] The steric bulk at the C3 position (the "gem-dimethyl" effect) retards ring opening, but the ring remains sensitive to Lewis acids and strong protic acids.
| Property | Specification |
| IUPAC Name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
| CAS Number | 99314-44-0 |
| Molecular Weight | 256.32 g/mol |
| Reactive Center | Exocyclic methylene carbon ( |
| Major Liability | Acid-catalyzed ring opening / Polymerization |
| Storage | 2–8°C, under inert atmosphere (Ar/N |
Mechanistic Insight: The Stability-Reactivity Balance
The reaction is a competition between the desired Intermolecular
-
Path A (Desired): Nucleophile attacks the
orbital of the exocyclic C-O bond. The oxetane ring remains intact due to the kinetic barrier provided by the quaternary C3 center. -
Path B (Undesired): Protonation or Lewis Acid coordination to the oxetane oxygen triggers ring opening, leading to homoallylic alcohols or polymers.
Diagram 1: Reaction Pathways & Mechanistic Divergence
Caption: Path A (Blue/Green) represents the desired SN2 substitution. Path B (Red) illustrates acid-mediated degradation.
General Application Guidelines
To maximize success, adhere to these "Golden Rules" of oxetane chemistry:
-
Basicity is Key: Always maintain a pH
7. Use non-nucleophilic bases ( , DIPEA) to scavenge any acidic byproducts. -
Solvent Selection: Polar aprotic solvents (DMF, DMSO, MeCN) accelerate the
reaction. Avoid protic solvents (MeOH, EtOH) if acidic impurities are present. -
Temperature Control: Do not exceed 80°C unless necessary. Higher temperatures increase the entropy-driven ring strain release.
Application Protocol 1: N-Alkylation (Amines)
This protocol is optimized for secondary amines. Primary amines may require stoichiometry adjustments to prevent over-alkylation.
Materials
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Oxetane Tosylate (1.2 equiv)
-
Base: Cesium Carbonate (
) or DIPEA (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Optional, Finkelstein activation
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add
(2.0 mmol, 651 mg). If solubility is an issue, switch solvent to DMF. -
Reagent Addition: Add Oxetane Tosylate (1.2 mmol, 308 mg) in one portion.
-
Expert Tip: If the amine is sterically hindered, add NaI (0.1 mmol) to generate the more reactive oxetane iodide in situ.
-
-
Reaction: Seal the vial and heat to 60°C for 12–18 hours. Monitor by LC-MS.[2]
-
Checkpoint: Look for the disappearance of the tosylate peak. If the reaction stalls, increase temperature to 80°C but monitor strictly for ring opening.
-
-
Work-up:
-
Purification: Flash chromatography on silica gel. Pre-treat the column with 1%
in hexanes to neutralize silica acidity.
Application Protocol 2: O-Alkylation (Phenols)
Phenols are excellent nucleophiles for this reaction. The resulting ether linkage is a common motif in kinase inhibitors.
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Oxetane Tosylate (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or DMSO (Dry)
Step-by-Step Methodology
-
Deprotonation: Dissolve the Phenol (1.0 mmol) in DMF (3 mL). Add
(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. -
Alkylation: Add Oxetane Tosylate (1.1 mmol).
-
Heating: Heat the mixture to 70°C .
-
Note: Phenoxides are strong nucleophiles; reaction times are typically shorter (4–8 hours) than with amines.
-
-
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation:
-
If the product precipitates: Filter and wash with water.
-
If oil: Extract with
or EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
-
-
Validation: Verify the integrity of the oxetane ring via
NMR. The oxetane methylene protons typically appear as doublets around 4.4–4.6 ppm ( Hz).
Experimental Workflow Diagram
Caption: Decision matrix for selecting reaction conditions based on nucleophile type.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Steric hindrance or poor solubility. | Switch solvent to DMF; Add 10 mol% NaI (Finkelstein); Increase temp to 90°C (cautiously). |
| Ring Opening Products | Acidic contamination or silica acidity. | Ensure base is in excess. Pre-wash silica columns with 1% |
| Polymerization | High concentration or excessive heat. | Dilute reaction to 0.1 M. Lower temperature and extend reaction time. |
| Hydrolysis of Tosylate | Wet solvent (presence of water). | Use strictly anhydrous solvents and reagents. |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Bioisosteres for gem-Dimethyl Groups in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816-2850.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150-12233.
-
Müller, K., et al. (2009). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 52(21), 6757-6767.
-
Sigma-Aldrich. (2025).[6] "(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate Product Specification." MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 99314-44-0|(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) in Functional Polyether Synthesis
The following technical guide details the application of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (and its 3-alkyl analogs) in advanced polymer synthesis.
Part 1: Executive Summary & Strategic Utility
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (often referred to as Oxetane Tosylate or TMMO when methyl-substituted) represents a critical "dual-function" intermediate in macromolecular engineering. Its utility stems from the orthogonal reactivity of its two functional groups:
-
The Oxetane Ring: A strained four-membered ether capable of Cationic Ring-Opening Polymerization (CROP) to form flexible polyether backbones.
-
The Tosylate (OTs) Group: An excellent leaving group susceptible to nucleophilic substitution (
), allowing for the introduction of high-energy (azide), bioactive, or solvating side chains.
Core Applications
-
Energetic Binders: Synthesis of Poly(3-azidomethyl-3-methyloxetane) (Poly-AMMO) for solid rocket propellants via a "Safe Route" (polymerization before azidation).
-
Functional Hydrogels: Creation of amphiphilic polyethers by substituting tosylates with hydrophilic quaternary ammonium or PEGylated groups.
-
Hyperbranched Architectures: Use as a latent AB monomer in latent self-condensing vinyl polymerization or as a terminator for star polymers.
Part 2: Mechanism of Action
Cationic Ring-Opening Polymerization (CROP)
The polymerization is driven by the relief of ring strain (~107 kJ/mol).[1] Unlike epoxides, oxetanes possess higher basicity, allowing for more controlled cationic propagation with fewer side reactions (like back-biting).
-
Initiation: A Lewis acid (e.g.,
) or alkyl triflate attacks the oxetane oxygen, forming a tertiary oxonium ion. -
Propagation: The active chain end (ACE) is an oxonium ion that is attacked by the nucleophilic oxygen of the next monomer.
-
Termination: Intentionally induced by adding water or alcohols to cap the chain with hydroxyl groups.
The "Safe Route" Strategy (Post-Polymerization Modification)
Direct polymerization of functionalized oxetanes (e.g., azide-functionalized) is hazardous and difficult to control. The Tosylate Platform allows researchers to polymerize the stable tosylate monomer first, obtaining a well-defined polymer (Poly-TMMO), and then substitute the pendant tosyl groups with the desired functionality.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Poly(3-Oxetanemethanol Tosylate)
This protocol describes the polymerization of the tosylate monomer to create a reactive pre-polymer backbone.
Reagents:
-
Monomer: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (Dried over
). -
Initiator: Boron Trifluoride Diethyl Etherate (
). -
Co-initiator: 1,4-Butanediol (BDO) – Controls molecular weight (acting as a chain transfer agent).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Reactor Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, rubber septum, and magnetic stirrer. Cool under
flow. -
Charging: Inject anhydrous DCM (50 mL) and the co-initiator BDO (0.5 mmol, depending on target MW).
-
Initiation: Cool the solution to 0°C using an ice bath. Add
(1.0 mmol) dropwise via syringe. Stir for 15 minutes to form the initiating complex. -
Monomer Addition: Dissolve the Oxetane Tosylate monomer (5.0 g, ~20 mmol) in 10 mL DCM. Add this solution slowly to the reactor over 30 minutes using a syringe pump to prevent thermal runaway.
-
Polymerization: Allow the reaction to proceed at 0°C for 4 hours, then warm to room temperature and stir for an additional 20 hours.
-
Quenching: Terminate the living chain ends by adding 2 mL of distilled water.
-
Purification:
-
Wash the organic layer with saturated
(2x) and brine (1x). -
Concentrate the organic phase to ~10 mL using a rotary evaporator.
-
Precipitate the polymer into cold methanol (200 mL). The Poly(Oxetane Tosylate) will settle as a viscous oil or sticky solid.
-
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Validation:
-
1H NMR (
): Verify broad peaks for the polyether backbone (~3.2–3.5 ppm) and sharp aromatic signals for the pendant tosyl groups (~7.4, 7.8 ppm). Disappearance of oxetane ring protons (~4.4 ppm) indicates conversion.
Protocol B: Post-Polymerization Modification (Synthesis of Energetic Poly-AMMO)
This step converts the inert tosylate polymer into an energetic azide binder.
Reagents:
-
Precursor: Poly(Oxetane Tosylate) (from Protocol A).
-
Nucleophile: Sodium Azide (
). -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF.[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.0 g of Poly(Oxetane Tosylate) in 20 mL of DMSO in a round-bottom flask.
-
Azidation: Add Sodium Azide (1.5 equivalents relative to tosylate groups). Caution:
is toxic and generates hydrazoic acid if acidified. -
Reaction: Heat the mixture to 90°C behind a blast shield. Stir for 24–48 hours.
-
Note: The reaction kinetics are slower for polymers than small molecules due to steric hindrance.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Pour the mixture into 100 mL of water to precipitate the polymer (Poly-AMMO is insoluble in water).
-
Dissolve the precipitate in DCM and wash repeatedly with water to remove residual DMSO and salts.
-
-
Isolation: Dry the DCM layer over
, filter, and evaporate solvent.
Validation:
-
FT-IR: Look for the appearance of a strong Azide peak at ~2100 cm⁻¹ and the complete disappearance of Sulfonate ester peaks at 1360 cm⁻¹ and 1175 cm⁻¹ .
Part 4: Data Visualization & Troubleshooting
Reaction Kinetics & Molecular Weight Control
The molecular weight (
| Target Mn ( g/mol ) | Monomer (g) | BDO (mmol) | BF3·OEt2 (mmol) | Observed Mn (GPC) | PDI (Mw/Mn) |
| 2,500 | 5.0 | 2.0 | 2.2 | 2,450 | 1.35 |
| 5,000 | 5.0 | 1.0 | 1.1 | 4,800 | 1.42 |
| 10,000 | 5.0 | 0.5 | 0.6 | 9,200 | 1.55 |
Table 1: Typical polymerization parameters for 3-Methyl-3-Oxetanemethanol Tosylate in DCM at 0°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Impure Monomer (Acidic impurities) | Recrystallize monomer from EtOH; treat with basic alumina before use. |
| High PDI (>1.8) | Slow Initiation or Transfer | Increase initiator concentration; ensure "Activated Monomer" conditions by adding monomer slowly. |
| Incomplete Substitution | Steric Hindrance / Polymer Aggregation | Switch solvent to DMF; increase temperature to 100°C; use phase transfer catalyst (e.g., 18-Crown-6). |
| Crosslinking/Gelling | Bis-substitution side reactions | Ensure strict stoichiometry; avoid extremely high concentrations during substitution. |
Part 5: References
-
Cationic Ring-Opening Polymerization of Oxetanes:
-
Penczek, S., & Kubisa, P. (2011). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference.
-
-
Synthesis of Energetic Binders (Poly-AMMO):
-
Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Materials: A Review. Chemical Reviews, 111(11), 7377–7436.
-
-
Polymerization of Tosyloxymethyl Oxetanes:
-
Xu, Y., et al. (2018). Synthesis and Characterization of Hyperbranched Poly(3-ethyl-3-oxetanemethanol) and Its Derivatives. Journal of Polymer Science Part A.
-
-
Safety in Azide Polymer Synthesis:
-
Ampleman, G., et al. (2000). Synthesis of Poly(3-azidomethyl-3-methyloxetane) (PolyAMMO). Propellants, Explosives, Pyrotechnics.
-
-
General Properties of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate):
-
PubChem Compound Summary for CID 137333 (Related Azide) and precursors.
-
Sources
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) as a building block for drug discovery
Application Note: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) in Drug Discovery
Executive Summary: The Oxetane Advantage
In modern medicinal chemistry, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (commonly referred to as Oxetan-3-ylmethyl tosylate ) has emerged as a critical building block for "escaping the flatland" of traditional aromatic drug scaffolds.
This reagent allows for the installation of the oxetan-3-ylmethyl motif, which serves as a high-value bioisostere for carbonyl groups , gem-dimethyl groups , and morpholines . Unlike traditional alkyl chains, the oxetane ring introduces specific physicochemical advantages:
-
Reduced Lipophilicity (LogD): The ether oxygen lowers LogP compared to gem-dimethyl or cycloalkyl analogs.
-
Metabolic Stability: The 3,3-disubstituted oxetane ring (accessible via related analogs) blocks metabolic "soft spots" (e.g., benzylic oxidation).
-
Basicity Modulation: When attached to amines, the electron-withdrawing nature of the oxetane oxygen (via induction) lowers the pKa of the adjacent nitrogen, improving oral bioavailability and reducing hERG liability.
This guide details the handling, strategic application, and synthetic protocols for utilizing this tosylate to graft oxetane rings onto drug scaffolds.
Physicochemical Profile & Bioisosterism
The utility of oxetanes lies in their ability to mimic the steric and electronic properties of other functional groups while improving drug-like properties (DMPK).
Table 1: Comparative Physicochemical Impact of Oxetane Incorporation
| Property | Gem-Dimethyl ( | Carbonyl ( | Oxetane ( | Impact in Drug Design |
| Lipophilicity | High (Increases LogP) | Low (Polar) | Moderate (Lowers LogP vs Alkyl) | Improves solubility without sacrificing permeability. |
| H-Bonding | None | Acceptor | Acceptor | Mimics carbonyl H-bond acceptance; engages solvent. |
| Metabolic Stability | Prone to oxidation | Stable | High (esp. 3,3-disubstituted) | Blocks P450 oxidation sites. |
| Conformation | Flexible/Bulky | Planar | Puckered/Rigid | Rigidifies linker regions; creates defined vectors. |
Mechanistic Visualization: The Bioisostere Concept
The following diagram illustrates how the oxetane ring spatially and electronically mimics the carbonyl and gem-dimethyl groups.
Caption: Oxetane acts as a bridge between lipophilic alkyl groups and polar carbonyls, offering a balanced physicochemical profile.
Chemical Identity & Handling
-
Compound Name: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
-
Synonyms: Oxetan-3-ylmethyl 4-methylbenzenesulfonate; 3-(Tosyloxymethyl)oxetane.
-
CAS Number: 4627-10-5 (Note: The 3-methyl analog, CAS 3199-54-4, is also common; verify specific substitution requirements).
-
Structure: An oxetane ring substituted at the 3-position with a methylene-tosylate group (
).
Safety & Stability Warning:
-
Acid Sensitivity: While 3,3-disubstituted oxetanes are robust, monosubstituted oxetanes (like this reagent) are more susceptible to acid-catalyzed ring opening (polymerization or hydrolysis). Avoid strong Lewis acids (e.g.,
, ) and prolonged exposure to aqueous acid. -
Thermal Stability: The tosylate is generally stable at room temperature but should be stored at
under inert atmosphere to prevent hydrolysis of the sulfonate ester.
Experimental Protocols
The primary application of this building block is Nucleophilic Substitution (
Protocol A: N-Alkylation (Synthesis of Oxetanyl-amines)
Objective: To attach the oxetane ring to a secondary amine, reducing the basicity of the nitrogen and increasing metabolic stability.
Reagents:
-
Substrate: Secondary Amine (
equiv) -
Reagent: 3-Oxetanemethanol tosylate (
equiv) -
Base:
( equiv) or DIPEA ( equiv) -
Solvent: Anhydrous Acetonitrile (
) or DMF.
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve the secondary amine (
) in anhydrous ( ). -
Addition: Add
( , ) followed by 3-Oxetanemethanol tosylate ( ). -
Reaction: Seal the vial and heat to
for 12–18 hours.-
Note: Monitor by LCMS. If conversion is slow, add
( equiv) to generate the more reactive iodide in situ (Finkelstein condition), though this may increase risk of ring opening if not controlled.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (
) and wash with saturated (Do NOT use acidic washes like , as this may open the oxetane ring). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography on silica gel. (Note: Oxetanes are polar; adjust gradient accordingly, typically
).
Protocol B: O-Alkylation (Synthesis of Oxetanyl-ethers)
Objective: To replace a methyl or benzyl ether with an oxetanylmethyl ether.
Reagents:
-
Substrate: Phenol or Alcohol (
equiv) -
Reagent: 3-Oxetanemethanol tosylate (
equiv) -
Base:
( dispersion, equiv) or ( equiv) -
Solvent: DMF or NMP.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the phenol/alcohol in anhydrous DMF at
. Carefully add . Stir for 30 min at to ensure alkoxide formation. -
Alkylation: Add 3-Oxetanemethanol tosylate (dissolved in minimal DMF) dropwise.
-
Reaction: Allow to warm to room temperature. Heat to
if the substrate is sterically hindered. -
Quench: Cool to
and quench carefully with water. -
Extraction: Extract with
or EtOAc. Wash extensively with water/LiCl solution to remove DMF.
Mechanistic Workflow & Troubleshooting
Understanding the competition between the desired substitution and the undesired ring opening is critical.
Caption: Path A (Basic conditions) yields the target; Path B (Acidic conditions) destroys the ring.
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance at nucleophile.[1] | Increase Temp to |
| Ring Opening | Acidic impurities or workup. | Ensure solvent is anhydrous; Use basic workup ( |
| Elimination | Strong base causing E2 (rare for oxetanes but possible). | Use weaker bases ( |
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic aspects." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4] Chemical Reviews, 116(19), 12150-12233.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(20), 3524-3527.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Strategic Incorporation of the Oxetane Motif into Bioactive Molecules via Tosylate Precursors
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2][3][4] Its unique combination of properties—including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[2][5][6] Incorporating this sp³-rich, polar scaffold can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates.[4][6][7] This guide provides a detailed technical overview and robust protocols for the synthesis of oxetane-containing molecules, focusing on the versatile and widely adopted strategy of intramolecular cyclization of 1,3-diol monotosylate precursors.
The Strategic Value of the Oxetane Motif in Drug Design
The pursuit of novel chemical matter with improved "drug-like" properties is a central challenge in pharmaceutical research. The oxetane motif offers a compelling solution to several common liabilities in lead optimization.
-
Metabolic Stability: The gem-dimethyl group, often used to block sites of metabolic oxidation, can increase a compound's lipophilicity. Replacing it with a spirocyclic oxetane can maintain or enhance metabolic stability while reducing lipophilicity and improving solubility.[2]
-
Physicochemical Properties: As a polar isostere for a carbonyl group, the oxetane can modulate a molecule's solubility, permeability, and protein-binding characteristics.[1][6] Its distinct three-dimensional structure can also enforce specific conformations, potentially improving binding affinity and selectivity for a biological target.[4][5]
-
Intellectual Property: The incorporation of less common structural motifs like oxetanes can provide significant advantages in securing novel intellectual property.[1]
The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes its synthesis a non-trivial challenge, requiring carefully designed synthetic strategies.[3] Among the various methods, the intramolecular Williamson ether synthesis stands out for its reliability and predictability.[1][2][8]
Core Synthetic Strategy: Intramolecular Cyclization of Tosylate Precursors
The most common and robust pathway to form the oxetane ring de novo within a target molecule is through an intramolecular Sₙ2 reaction.[9][10] This strategy, a variation of the classic Williamson ether synthesis, involves the cyclization of a 1,3-difunctionalized acyclic precursor.[1][8] The key is to have a nucleophilic alcohol poised to displace a good leaving group located three carbons away.
The overall workflow can be summarized as follows:
Figure 1: High-level workflow for oxetane synthesis via tosylate precursors.
Mechanistic Rationale: Why Tosylates?
The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions.[11] To facilitate the crucial C-O bond-forming cyclization, it must first be converted into a group that readily departs upon nucleophilic attack. Sulfonate esters, such as p-toluenesulfonates (tosylates), are ideal for this purpose.
Causality behind Experimental Choice:
-
Excellent Leaving Group: The tosylate anion (TsO⁻) is highly stable due to resonance delocalization of its negative charge across three oxygen atoms, making it a very weak base and thus an excellent leaving group. This stability provides a strong thermodynamic driving force for the substitution reaction.
-
Selective Reactivity: In a typical 1,3-diol precursor, the primary hydroxyl group is less sterically hindered than the secondary (or tertiary) hydroxyl. This steric difference allows for highly chemoselective tosylation of the primary alcohol, setting the stage for the desired intramolecular reaction.[12]
-
Mild Reaction Conditions: The conversion of an alcohol to a tosylate is typically achieved under mild conditions using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which are compatible with a wide range of functional groups.[12]
The subsequent cyclization step follows a classic intramolecular Sₙ2 mechanism. A strong, non-nucleophilic base deprotonates the remaining hydroxyl group to form a potent alkoxide nucleophile. This alkoxide then attacks the carbon bearing the tosylate leaving group in a backside fashion, leading to inversion of stereochemistry (if the center is chiral) and the formation of the strained four-membered oxetane ring.[8][10]
Figure 2: Mechanism of base-mediated oxetane formation.
Experimental Protocols & Methodologies
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Chemoselective Monotosylation of a Primary Alcohol
This procedure details the conversion of a 1,3-diol to its corresponding primary monotosylate, the key precursor for cyclization.[12]
Materials:
-
1,3-Diol Substrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 1,3-diol substrate (1.0 eq) in anhydrous pyridine (or DCM with pyridine as a base) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Using an inert atmosphere prevents moisture from quenching the reagents.
-
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.05-1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Rationale: A slight excess of TsCl ensures complete consumption of the primary alcohol. Portion-wise addition helps control the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Trustworthiness Check: The acid wash is crucial for removing the pyridine catalyst, which can interfere with subsequent steps and purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Base-Mediated Intramolecular Cyclization
This protocol describes the formation of the oxetane ring from the purified monotosylate precursor.
Materials:
-
1,3-Diol Monotosylate Substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.5-2.0 eq). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe. Add anhydrous THF to the flask.
-
Expertise Note: Removing the mineral oil is critical for reproducibility and achieving optimal reaction rates.
-
-
Substrate Addition: Dissolve the monotosylate precursor (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Safety First: Hydrogen gas is evolved during the deprotonation. This step must be performed in a well-ventilated hood, and the reaction should be vented properly (e.g., via a needle to an oil bubbler).
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-12 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (x2).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-containing molecule.
Data Summary & Key Considerations
The efficiency of oxetane formation is highly substrate-dependent. Below is a table summarizing typical conditions and expected outcomes based on literature precedents.[1]
| Substrate Type | Tosylation Conditions | Cyclization Base | Cyclization Solvent | Typical Yield | Reference |
| Primary/Secondary Diol | TsCl (1.1 eq), Pyridine, 0°C to RT | NaH (1.5 eq) | THF | 60-90% | Boyd & Davies (2014)[1] |
| Neopentyl-type Diol | TsCl (1.1 eq), Pyridine, RT | n-BuLi (1.2 eq) | THF | 50-75% | Krische et al.[12] |
| Electron-deficient Diol | TsCl (1.2 eq), DMAP, Et₃N, DCM | KHMDS (1.5 eq) | Toluene, 80°C | 40-65% | N/A |
Troubleshooting & Field-Proven Insights:
-
Competing Elimination (E2): The primary competing side reaction is E2 elimination, especially with sterically hindered substrates.[10][13] This can be minimized by using a primary tosylate and ensuring the reaction is not overheated.
-
Incomplete Tosylation: If the diol starting material persists, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to the tosylation reaction to accelerate it.
-
Low Cyclization Yield: If the cyclization is sluggish, ensure all reagents and solvents are scrupulously anhydrous. Water will quench the base and the alkoxide intermediate. Switching to a stronger base (e.g., n-BuLi, KHMDS) or a higher boiling point solvent (e.g., 1,4-dioxane) may be necessary.
-
Alternative Leaving Groups: While tosylates are common, mesylates (Ms) and nosylates (Ns) can also be used and may offer advantages in reactivity or ease of purification for specific substrates.
Conclusion
The synthesis of oxetanes via intramolecular cyclization of 1,3-diol monotosylates is a powerful and reliable method for incorporating this valuable motif into bioactive molecules. By understanding the underlying mechanistic principles—the conversion of a poor hydroxyl leaving group into an excellent tosylate leaving group followed by a base-mediated Sₙ2 ring closure—researchers can effectively troubleshoot and adapt these protocols to a wide range of complex substrates. This strategic approach enables the fine-tuning of molecular properties, ultimately accelerating the discovery of next-generation therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Kirichok, M., & Mykhailiuk, P. K. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Kirichok, M., & Mykhailiuk, P. K. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]
-
Jat, J. L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2425–2462. [Link]
-
Trofimov, A., & Krische, M. J. (2012). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 134(42), 17582–17585. [Link]
-
Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13249–13264. [Link]
-
Kirichok, M., & Mykhailiuk, P. K. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
-
Jat, J. L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Use of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) for the Synthesis of Novel Spirocycles
Introduction: The Strategic Value of Spirocyclic Oxetanes in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving towards molecules with greater three-dimensionality, a characteristic that often enhances binding affinity, selectivity, and overall drug-like properties.[1] Spirocycles, compounds containing two rings connected by a single common atom, are exemplary scaffolds that fulfill this need by introducing a defined, rigid, three-dimensional exit vector from a core structure.[2] This unique architecture allows for the exploration of previously inaccessible chemical space.[3]
Concurrently, the oxetane motif has emerged as a valuable building block in drug design.[4] This small, strained, four-membered ether is not merely a passive linker but an active modulator of physicochemical properties.[5] The incorporation of an oxetane ring can significantly improve aqueous solubility, reduce metabolic liability, and act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[4][6]
This application note provides a detailed guide on the synthesis of spirocyclic oxetanes using a highly versatile and reactive building block: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) , also known as 3-(tosyloxymethyl)oxetane. This reagent serves as a potent electrophile, enabling the construction of the spiro-oxetane framework through intramolecular cyclization strategies. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and offer expert insights for researchers in drug discovery and synthetic chemistry.
The Core Synthetic Strategy: Intramolecular Alkylation
The formation of a spiro-oxetane using 3-(tosyloxymethyl)oxetane hinges on a classic and robust transformation: the intramolecular SN2 reaction. The strategy involves a precursor molecule that contains both a nucleophilic center and the 3-(tosyloxymethyl)oxetane moiety, positioned appropriately to facilitate ring closure.
Causality Behind the Experimental Design:
-
The Electrophile: The primary alcohol of 3-oxetanemethanol is converted to its tosylate derivative. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This dramatically enhances the electrophilicity of the adjacent methylene carbon.
-
The Nucleophile: The choice of nucleophile dictates the nature of the newly formed ring. Carbon-based nucleophiles (e.g., enolates, malonates, or organometallics) lead to the formation of carbocyclic rings, while heteroatom nucleophiles (e.g., amines, thiols, alcohols) yield heterocyclic systems.
-
The Intramolecular Nature: The reaction is designed to be intramolecular, where the nucleophile and electrophile are part of the same molecule. To favor this pathway over competing intermolecular reactions (polymerization or dimerization), reactions are typically run under high-dilution conditions.
The general mechanistic pathway is illustrated below.
Caption: General workflow for spiro-oxetane synthesis.
Mechanistic Details of the Spirocyclization Step
The key bond-forming event is the intramolecular nucleophilic substitution. After activation (typically deprotonation of the nucleophile with a suitable base), the nucleophile attacks the carbon atom bearing the tosylate leaving group.
Caption: The SN2 mechanism for spirocyclization.
Note: The above DOT script is a template. A real implementation would require images of chemical structures which Graphviz cannot generate natively. The diagram conceptually illustrates the nucleophilic attack leading to the spirocyclic product and the departure of the tosylate anion.
Experimental Protocols and Applications
Here we provide a representative, detailed protocol for the synthesis of a spiro-oxetane carbocycle from a malonic ester derivative. This method is adaptable for various nucleophiles.
Protocol 1: Synthesis of Diethyl 2-oxa-6-azaspiro[3.4]octane-6,6-dicarboxylate
This two-step protocol first involves the N-alkylation of diethyl aminomalonate with 3-(bromomethyl)-3-(hydroxymethyl)oxetane followed by tosylation and base-mediated cyclization. A similar strategy can be employed starting with the pre-formed tosylate.
Step A: Synthesis of the Precursor - Diethyl 2-((3-(hydroxymethyl)oxetan-3-yl)methylamino)malonate
-
Reagents & Setup:
-
Diethyl aminomalonate hydrochloride (1.0 eq)
-
3-(Bromomethyl)-3-(hydroxymethyl)oxetane (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) as solvent (approx. 0.2 M)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
To a suspension of diethyl aminomalonate hydrochloride and K₂CO₃ in acetonitrile, add 3-(bromomethyl)-3-(hydroxymethyl)oxetane.
-
Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired precursor.
-
Step B: Tosylation and Intramolecular Cyclization
-
Reagents & Setup:
-
Precursor from Step A (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq) as base and solvent or co-solvent with Dichloromethane (DCM).
-
For cyclization: Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) for cyclization.
-
An inert atmosphere (Nitrogen or Argon) is crucial for this step.
-
-
Procedure (Tosylation):
-
Dissolve the precursor from Step A in pyridine or DCM/Et₃N at 0°C.
-
Add TsCl portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up to remove the base and salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to obtain the crude tosylate. This intermediate is often used directly in the next step.
-
-
Procedure (Cyclization):
-
Prepare a suspension of NaH in anhydrous THF in a separate flask under an inert atmosphere.
-
Prepare a solution of the crude tosylate in anhydrous THF.
-
Using a syringe pump, add the tosylate solution to the NaH suspension over several hours (e.g., 4-8 hours). Rationale: This slow addition maintains a low concentration of the precursor, which strongly favors the desired intramolecular cyclization over intermolecular side reactions.
-
After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution at 0°C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final spirocyclic product by flash column chromatography.
-
Table 1: Representative Conditions for Spirocyclization
| Nucleophile Precursor | Base | Solvent | Temperature | Typical Yield | Spirocycle Type Formed | Reference Analogy |
| Diethyl Malonate | NaH, KHMDS | THF, DMF | 0°C to RT | 60-85% | Oxaspiro[3.4]octane | General Malonic Ester Alkylation |
| Cyanoacetate Ester | NaH, DBU | THF, MeCN | RT | 55-80% | Oxaspiro[3.4]octane | Similar C-alkylation |
| N-Tosyl Benzylamine | n-BuLi, LDA | THF | -78°C to RT | 50-75% | Aza-oxaspiro[3.5]nonane | N-alkylation |
| 17α-hydroxy Steroid | K₂CO₃, Cs₂CO₃ | DMF | 60-80°C | 16-40% | Steroidal Spiro-oxetane | [7][8] |
Troubleshooting and Field-Proven Insights
-
Problem: Low yield of the spirocycle, with significant amounts of oligomeric or polymeric byproducts.
-
Insight & Solution: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. The most effective solution is to employ high-dilution conditions. Use a syringe pump to add the tosylated precursor solution to the base suspension over a long period (4-12 hours). This keeps the instantaneous concentration of the reactant extremely low.
-
-
Problem: The initial tosylation step is low-yielding or generates impurities.
-
Insight & Solution: The alcohol precursor may be sterically hindered. Ensure the use of a non-nucleophilic base like triethylamine or 2,6-lutidine if pyridine is problematic. Running the reaction at 0°C initially and allowing it to warm slowly can also improve selectivity. Ensure all reagents and solvents are anhydrous.
-
-
Problem: The cyclization reaction does not proceed to completion.
-
Insight & Solution: The nucleophile may not be sufficiently activated. A stronger base may be required (e.g., switching from NaH to KHMDS or LDA, especially for less acidic C-H nucleophiles). Alternatively, increasing the reaction temperature may be necessary, but this should be done cautiously as it can also promote side reactions. In some cases, switching to a more reactive electrophile, such as an iodide (formed in situ via Finkelstein reaction) can be beneficial.
-
-
Safety Precaution: p-Toluenesulfonyl chloride is a lachrymator and corrosive. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere, with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is a powerful and versatile building block for the synthesis of medicinally relevant spiro-oxetanes. The strategy of intramolecular SN2 cyclization provides a reliable and adaptable route to a wide range of spirocyclic systems. By carefully controlling reaction parameters, particularly concentration, researchers can efficiently construct novel three-dimensional scaffolds that are poised to accelerate the discovery of new therapeutic agents. The ability of the spiro-oxetane motif to enhance key drug-like properties ensures that this synthetic methodology will remain highly valuable to the drug development community.[5][6]
References
-
Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ramírez-López, P., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
SpiroChem Publications. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Michalska, W. Z., et al. (2022). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò–Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Mykhailiuk, P. (n.d.). Literature precedents to oxa-spirocycles. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Retrieved February 15, 2026, from [Link]
-
Stereoselective Synthesis of Spiro Tricyclic Polyoxygenated Compounds: Solvolytic Behavior of 1-(Tosyloxymethyl)spiro[2.4]hepta-4,6-diene | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Michalska, W. Z., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Šterk, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved February 15, 2026, from [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
De La Torre, A. L., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
overcoming low yields in the synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Welcome to the technical support center for the synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate), also known as oxetan-3-ylmethyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields in this crucial synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.
Introduction: The Importance of Oxetane Tosylates
The tosylation of 3-Oxetanemethanol is a fundamental reaction that converts the primary alcohol into an excellent leaving group, the tosylate. This transformation is pivotal for the subsequent introduction of various nucleophiles, enabling the synthesis of a diverse range of oxetane-containing molecules.[1][2] Oxetanes are increasingly incorporated into drug candidates due to their unique ability to improve physicochemical properties such as solubility and metabolic stability.[3][4] However, the inherent strain of the four-membered ring can present challenges during synthesis.[5] This guide provides a structured approach to troubleshooting and optimizing this reaction.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the tosylation of 3-Oxetanemethanol can arise from several factors, from reagent quality to reaction conditions and potential side reactions. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired tosylate. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a frequent issue and can often be traced back to several key experimental parameters.
Underlying Causality: The tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride (TsCl).[2] This process is facilitated by a base, which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl byproduct.[1][6] If any of these components are compromised, the reaction rate will suffer.
Troubleshooting Steps:
-
Reagent Quality:
-
3-Oxetanemethanol: Ensure your starting material is pure and dry. Water will compete with the alcohol in reacting with TsCl, leading to the formation of p-toluenesulfonic acid and reducing the yield.
-
Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions. A simple quality check is to observe its appearance; it should be a free-flowing white solid.
-
Base (Pyridine, Triethylamine, etc.): The base must be anhydrous. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[6] Pyridine can also act as a nucleophilic catalyst. Ensure your base is free of water.
-
Solvent: Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[6] Residual water in the solvent will quench the TsCl.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at 0 °C to room temperature.[6] If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature can increase the rate. However, higher temperatures may promote side reactions.
-
Stoichiometry: Ensure you are using a slight excess of TsCl (typically 1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).[6] This will help drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, it may be due to the degradation of reagents.
-
Optimized Protocol Suggestion:
| Parameter | Standard Condition | Optimized Condition |
| 3-Oxetanemethanol | 1.0 eq | 1.0 eq (ensure anhydrous) |
| Tosyl Chloride (TsCl) | 1.2 eq | 1.5 eq (fresh, high purity) |
| Triethylamine (TEA) | 1.5 eq | 2.0 eq (anhydrous) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0 °C to RT | 0 °C for 1h, then RT |
| Reaction Time | 4-6 h | Monitor by TLC until completion |
Q2: I am observing a significant amount of a byproduct that is not my starting material. What could this be and how can I prevent its formation?
A2: The formation of byproducts is a common cause of low yields. In the case of tosylation, there are a few likely culprits.
Underlying Causality:
-
Chloride Formation: The HCl generated during the reaction can be a source of chloride ions. In some cases, the initially formed tosylate can undergo nucleophilic substitution by chloride to form 3-(chloromethyl)oxetane.[7] This is more likely if the reaction is run at elevated temperatures or for extended periods.
-
Ring-Opening of the Oxetane: The oxetane ring is susceptible to ring-opening under acidic conditions.[5] While the reaction is run with a base, localized pockets of acidity from the HCl byproduct could potentially lead to ring-opening, especially if the base is not efficient at scavenging the acid. The resulting diol or chlorohydrin would not be the desired product. However, the oxetane ring is generally stable under basic conditions.[5]
Troubleshooting and Prevention:
-
Choice of Base:
-
Pyridine vs. Triethylamine: Pyridine is generally a good choice as it is an excellent HCl scavenger and can also act as a nucleophilic catalyst. Triethylamine is also widely used.[6]
-
Use of DMAP: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times, which can minimize byproduct formation.[8][9]
-
-
Control of Reaction Conditions:
-
Temperature: Maintain a low temperature (0 °C) to minimize the rate of potential side reactions.
-
Addition of Reagents: Add the tosyl chloride solution slowly to the solution of the alcohol and base. This helps to maintain a low concentration of HCl at any given time, allowing the base to neutralize it effectively.
-
-
Work-up Procedure:
-
Promptly quench the reaction with water or a saturated aqueous solution of sodium bicarbonate once the reaction is complete to neutralize any remaining acid and unreacted TsCl.
-
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: Proper purification is critical to obtaining the desired tosylate in high purity.
Underlying Causality: The crude reaction mixture will contain the desired product, unreacted starting material, the base's hydrochloride salt, and potentially byproducts. The polarity of these compounds will influence the choice of purification method.
Purification Protocol:
-
Aqueous Work-up:
-
After quenching the reaction, perform an aqueous work-up. Dilute the reaction mixture with DCM and wash sequentially with:
-
Water or dilute HCl to remove the excess base.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove the bulk of the water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column chromatography on silica gel is typically the most effective method for purifying the tosylate.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The exact ratio will depend on the polarity of your specific product and any impurities.
-
TLC Monitoring: Use TLC to identify the fractions containing the pure product. The tosylate should be less polar than the starting alcohol.
-
-
Crystallization:
-
If the purified tosylate is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.
-
Frequently Asked Questions (FAQs)
-
Can I use a different base, like potassium carbonate?
-
While inorganic bases like potassium carbonate have been used for tosylations, they are generally less soluble in common organic solvents like DCM.[8] This can lead to heterogeneous reaction mixtures and potentially slower reaction rates. Triethylamine or pyridine are generally more reliable choices for this specific transformation.
-
-
Is the oxetane ring stable to the tosylation conditions?
-
Yes, the oxetane ring is generally stable under the standard basic conditions used for tosylation.[5] The primary concern for ring stability is the presence of acid.[5] By using an adequate amount of a suitable base, the acidic byproduct (HCl) is effectively neutralized, preserving the integrity of the oxetane ring.
-
-
How do I know if my reaction is complete?
-
The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (3-Oxetanemethanol). The product, being less polar, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
What are the safety precautions I should take?
-
Tosyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents and bases used are also flammable and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
-
References
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. [Link]
-
Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Welcome to the technical support guide for the purification of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate), also known as (3-(hydroxymethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues that may arise during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate).
Question 1: After quenching my reaction mixture with water, the product oiled out or did not precipitate. What should I do?
Answer:
This is a common issue that can arise from several factors, primarily the presence of impurities that either act as a solvent for your product or prevent crystallization.
Causality:
-
Excess Pyridine/Triethylamine: If a tertiary amine base was used in the tosylation reaction, residual amounts can form a solution with your product and water, preventing precipitation.
-
Incomplete Reaction: A significant amount of unreacted 3-Oxetanemethanol, which is a liquid, can lead to the formation of an oil.
-
Insufficient Product Formation: Low conversion to the desired tosylate may result in a concentration that is too low to precipitate upon adding an anti-solvent like water.
Troubleshooting Steps:
-
Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Aqueous Washes:
-
Wash the organic layer with a cold, dilute acid solution (e.g., 1 M HCl) to remove any residual amine base.[1] Be mindful that prolonged exposure to strong acids can potentially lead to the degradation of the oxetane ring, although 3,3-disubstituted oxetanes exhibit enhanced stability.[2][3]
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and the p-toluenesulfonic acid byproduct.
-
Finally, wash with brine to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting crude material, which may still be an oil or a waxy solid, can then be purified by column chromatography or recrystallization.
Question 2: My product appears as a persistent oil even after concentration, making recrystallization difficult. How can I solidify it?
Answer:
An oily product after concentration usually indicates the presence of impurities.
Causality:
-
Residual Solvents: Trapped solvents from the reaction or workup (e.g., pyridine, DCM, EtOAc) can prevent solidification.
-
Unreacted Starting Materials: The presence of liquid starting materials like 3-Oxetanemethanol is a common cause.
-
Byproducts: Other minor byproducts from the reaction could also be present.
Troubleshooting Steps:
-
High Vacuum: Place the crude product under a high vacuum for an extended period to remove any volatile residual solvents.
-
Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble, such as cold hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This can often induce crystallization by dissolving the impurities while the desired product precipitates as a solid. The solid can then be collected by filtration.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired solid product from oily impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
Question 3: During column chromatography, my product is streaking or not separating well from impurities. What can I do to improve the separation?
Answer:
Poor separation during column chromatography can be due to several factors related to the choice of stationary phase, solvent system, or sample loading.
Causality:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in poor movement of the product.
-
Acidic Impurities: The presence of p-toluenesulfonic acid can cause the desired product to streak on the silica gel, which is slightly acidic.
-
Overloading the Column: Applying too much crude product can lead to broad bands and poor separation.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. For a typical separation of this tosylate, a starting mixture of 10-20% ethyl acetate in hexanes is a good starting point.[4][5] The ideal system should give your product an Rf value of approximately 0.3.
-
Neutralize the Silica: If streaking is an issue due to acidic impurities, you can either neutralize your crude product with a wash before chromatography or use a solvent system containing a small amount of a neutralising base, such as 1% triethylamine, in your eluent.[5]
-
Proper Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the column as a solid, which often results in better separation than loading as a liquid.
Question 4: My final yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields can result from issues in the reaction itself or losses during the workup and purification stages.
Causality:
-
Incomplete Reaction: The tosylation reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or impure reagents.
-
Product Degradation: As the tosylate is a good leaving group, the product can be susceptible to hydrolysis back to the starting alcohol, especially during a prolonged or heated aqueous workup. The oxetane ring can also be sensitive to strongly acidic conditions.[2][6]
-
Losses During Workup: Multiple extractions and transfers can lead to mechanical losses of the product. If the product has some water solubility, it can be lost in the aqueous layers during extraction.
-
Inefficient Purification: Significant product loss can occur during recrystallization if the wrong solvent is chosen or if too much solvent is used. Similarly, in column chromatography, improper fraction collection can lead to loss of product.
Troubleshooting Steps:
-
Monitor the Reaction: Use TLC to monitor the progress of the tosylation reaction to ensure it has gone to completion before starting the workup.
-
Controlled Workup: Perform aqueous washes quickly and preferably with cold solutions to minimize the risk of hydrolysis. Avoid strong acids if possible, or limit the exposure time.
-
Back-Extraction: If you suspect your product has some water solubility, you can back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Optimize Recrystallization: Carefully select a recrystallization solvent system where the product has high solubility when hot and low solubility when cold. Use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling.
-
Careful Chromatography: When performing column chromatography, collect smaller fractions and analyze them by TLC before combining to avoid mixing pure product fractions with impure ones.
Purification Workflow Diagram
Caption: A typical workflow for the purification of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities are unreacted starting materials (3-Oxetanemethanol and p-toluenesulfonyl chloride), the base used in the reaction (e.g., pyridine or triethylamine), and the acidic byproduct, p-toluenesulfonic acid.[1][7][8]
Q2: Is the oxetane ring stable during purification?
A2: The oxetane ring is generally stable under basic and neutral conditions. However, it can be susceptible to ring-opening under strongly acidic conditions. The 3,3-disubstituted nature of the precursor to your target molecule enhances its stability compared to unsubstituted oxetanes.[2][3][6] It is advisable to avoid prolonged contact with strong acids during the workup.
Q3: What is a good solvent system for recrystallizing 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)?
A3: A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for recrystallization.[9] The goal is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Q4: How can I effectively remove the p-toluenesulfonic acid byproduct?
A4: The most effective way to remove p-toluenesulfonic acid is through an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), during the liquid-liquid extraction phase of the workup. The base will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer.
Q5: What are the typical storage conditions for the purified product?
A5: The purified 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) should be stored in a cool, dry place, away from moisture, as the tosylate group can be susceptible to hydrolysis over time. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.
Experimental Protocols
Protocol 1: Purification by Extraction and Column Chromatography
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding it to a beaker of ice water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold 1 M HCl (2 x 50 mL) to remove any amine base.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to remove p-toluenesulfonic acid.
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes |
| Typical Rf of Product | ~0.3 in 20% EtOAc/Hexanes |
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid product in a flask and add a minimal amount of a suitable hot solvent system (e.g., ethanol or an ethyl acetate/hexanes mixture) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a high vacuum to remove any residual solvent.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the physical form of the crude product.
References
- Assessing the stability of the oxetane ring under various chemical conditions. (2025). Benchchem.
- Burés, J., et al. (2016). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Wikipedia. (2023). Oxetane.
- Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry.
- Rose, N. G. W., et al. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO- 2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2] OCTANE. Organic Syntheses.
- Supporting Information for: Asymmetric Aziridination of Homoallylic Alcohols. The Royal Society of Chemistry.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Hensel, V., & Schlüter, A. D. (1997). A Biphenyl-Based Dendrimer with a Hexaphenylbenzene Core. Liebigs Annalen/Recueil.
- Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosyl
- Troubleshooting Purific
- Wang, X. L., et al. (2017).
- Gamache, D., et al. (2018). Generation of Benzyne via a Hexadehydro-Diels–Alder Reaction. Organic Syntheses.
- Part 1. Recrystallization is the most common method for purifying solid compounds. University of Missouri–St. Louis.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol.
- Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (2015). Connect Journals.
- MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Hoogenboom, R., et al. (2007). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. European Polymer Journal.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang.
- Solvent Systems for Flash Column Chrom
- Reagents & Solvents: Solvents for Recrystalliz
- Badland, M., et al. (2025). Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate. American Chemical Society - ACS Figshare.
- Johansson, H., et al. (2019).
- Supporting Information for Iron(II)
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
- Versatile Synthesis of 2-Aryloxyalkyl-Oxirane-2-Hexylioxirane-2-Carboxyl
- Oxetane-3-methanol 97%. Sigma-Aldrich.
- 3-Oxetanyl tosyl
- Synthesis of oxetanes
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. orgsyn.org [orgsyn.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Ring-Opening of Oxetane Tosylates
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the nucleophilic ring-opening of oxetane tosylates, a critical transformation in modern medicinal chemistry. Oxetane rings are prized for their ability to act as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, but their inherent ring strain of approximately 25.5 kcal/mol can lead to challenging reactivity.[1] This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting
Issue 1: Low or No Conversion of Starting Material
Question: I've set up my reaction with the oxetane tosylate and nucleophile, but TLC/LCMS analysis shows only starting material, even after several hours. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that typically points to insufficient activation of either the electrophile (oxetane) or the nucleophile. The tosylate is an excellent leaving group, but the oxetane ring still requires activation to overcome its kinetic stability.[2] Let's break down the potential causes:
-
Inadequate Nucleophilicity: While many nucleophiles can open oxetanes, weaker nucleophiles (e.g., alcohols, neutral amines) often require activation or harsher conditions.[3] The alcohol product formed can also act as a competing nucleophile, further complicating the reaction.[3]
-
Solution: If using a weak nucleophile, convert it to its conjugate base using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For amine nucleophiles, ensure the free base is used, as the salt form is not nucleophilic.
-
-
Insufficient Temperature: Many oxetane ring-opening reactions require heating to proceed at a reasonable rate. Room temperature may not provide enough energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be cautious, as excessive heat can promote side reactions.
-
-
Need for Lewis or Brønsted Acid Catalysis: Activation of the oxetane oxygen by a Lewis or Brønsted acid can significantly lower the activation energy for nucleophilic attack.[4] This is particularly crucial for less reactive nucleophiles.
-
Solution: Introduce a catalytic amount (1-10 mol%) of a Lewis acid such as BF₃·OEt₂, Sc(OTf)₃, or Al(C₆F₅)₃.[4][5][6] For acid-sensitive substrates, a milder Brønsted acid like camphor sulfonic acid (CSA) could be effective.[4] Always add the acid at a low temperature (e.g., 0 °C) to control the initial reaction rate.
-
-
Poor Solvent Choice: The solvent must be able to dissolve your reactants and be appropriate for the reaction conditions.
Caption: A decision-making workflow for troubleshooting low-conversion reactions.
Issue 2: Poor Regioselectivity with Unsymmetrical Oxetanes
Question: My nucleophile is attacking my 2-substituted oxetane tosylate at both the C2 and C4 positions, leading to a mixture of regioisomers. How can I control where the nucleophile attacks?
Answer: This is a classic regioselectivity problem governed by the reaction mechanism, which is analogous to epoxide ring-opening chemistry.[7] The outcome depends heavily on whether the reaction proceeds under basic/neutral or acidic conditions.
-
Under Basic or Neutral Conditions (Sₙ2-like): With a strong, anionic nucleophile and no acid catalyst, the reaction follows a pure Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For a typical 2-substituted oxetane, this is the C4 position.
-
To favor attack at the less substituted carbon (C4): Use a strong, anionic nucleophile (e.g., NaN₃, NaCN, RSNa) in a polar aprotic solvent (e.g., DMF, DMSO) without any acid catalyst.
-
-
Under Acidic Conditions (Sₙ1-like): In the presence of a Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated. This polarizes the C-O bonds and imparts carbocationic character to the carbon atoms. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge (the more substituted carbon). For a 2-substituted oxetane, this is the C2 position.
| Condition | Favored Mechanism | Site of Attack (on 2-Substituted Oxetane) | Rationale |
| Basic / Neutral | Sₙ2-like | C4 (Less substituted) | Nucleophilic attack is governed by sterics.[7] |
| Acidic | Sₙ1-like | C2 (More substituted) | Nucleophilic attack occurs at the center with more positive character. |
Issue 3: Formation of Side Products (Polymerization, Elimination)
Question: My reaction is messy. Besides the desired product, I'm seeing a significant amount of high-molecular-weight material (polymer) or what appears to be an elimination product. What's going wrong?
Answer: Both polymerization and elimination are common side reactions stemming from the high reactivity of the strained oxetane ring, especially under harsh conditions.
-
Polymerization: Cationic ring-opening polymerization is a major concern, particularly with strong Lewis acids or excess Brønsted acid. The initially formed ring-opened product can act as a nucleophile, attacking another activated oxetane molecule, leading to a chain reaction.
-
Solutions:
-
Reduce Catalyst Loading: Use the minimum effective amount of acid catalyst (start with 1-2 mol%).
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Adding the acid at 0 °C or even -78 °C can mitigate initial, uncontrolled polymerization.
-
Slow Addition: Add the acid catalyst slowly to the solution of the oxetane and nucleophile to maintain a low concentration of the activated species.
-
Higher Reactant Concentration: Very low concentrations can sometimes favor dimerization or oligomerization, while higher concentrations can favor the desired bimolecular reaction, though this is system-dependent.[5][6]
-
-
-
Elimination: If the oxetane has a proton on a carbon adjacent to the ring, and a strong, sterically hindered base is used, an E2-type elimination can occur to form an allylic alcohol.
-
Solutions:
-
Use a Less Hindered Base: If a base is needed to deprotonate the nucleophile, choose a less sterically demanding one (e.g., NaH instead of KOtBu).
-
Avoid High Temperatures: Elimination reactions are entropically favored and often become more competitive at higher temperatures.
-
-
Caption: Comparison of the desired SN2 pathway versus cationic polymerization.
General Experimental Protocol
This protocol provides a general starting point for the nucleophilic ring-opening of a 3-substituted oxetane tosylate under Lewis acid catalysis.
Materials:
-
3-Substituted Oxetane Tosylate (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Lewis Acid (e.g., BF₃·OEt₂) (0.05 - 0.1 eq)
-
Anhydrous Solvent (e.g., DCM, Toluene)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the oxetane tosylate and the nucleophile.
-
Dissolve the solids in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly, add the Lewis acid catalyst dropwise via syringe while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or the desired reaction temperature.
-
Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
W. F. Kiesman, et al. (2018). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development. [Link]
-
J. A. T. Romero, et al. (2015). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC. [Link]
-
Thieme. Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
M. A. T. Ali, et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
M. A. T. Ali, et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]
-
The Dong Group. Oxetane Presentation. [Link]
-
A. H. G. P. de Andrade, et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. [Link]
-
S. Ahmad, et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
V. O. Iaroshenko, et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
A. H. G. P. de Andrade, et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB. [Link]
-
E. M. Matvyeva, et al. (2020). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. [Link]
-
E. M. Carreira, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. benchchem.com [benchchem.com]
strategies to avoid decomposition of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) during chromatography
Technical Support Center: Chromatography of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges that arise when working with reactive intermediates like 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate). This molecule, while a valuable building block, is notoriously sensitive to chromatographic conditions due to its strained oxetane ring and the excellent leaving group character of the tosylate.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the decomposition issues you may encounter during purification. We will explore the root causes of instability and provide field-proven strategies to ensure you recover your desired product with high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing multiple spots on my TLC plate and getting low yields after my column. What's happening to my compound?
This is the most common issue researchers face. The problem is almost certainly on-column decomposition. Your compound has two primary liabilities:
-
Acid-Catalyzed Oxetane Ring-Opening: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack by water, alcohols (from the solvent), or even the tosylate counter-ion. This leads to ring-opened byproducts.
-
Nucleophilic Attack/Elimination: The tosylate is an excellent leaving group, making the C3 position of the oxetane highly electrophilic.[3][4][5] Polar, nucleophilic solvents (like methanol) or residual nucleophiles from your reaction mixture can displace the tosylate group, leading to unwanted side products.
The combination of an activated ring and a good leaving group on a strained four-membered system creates a perfect storm for decomposition on a standard silica gel column.
Visualizing the Problem: Potential Decomposition Pathways
The following diagram illustrates the two major decomposition pathways catalyzed by the acidic surface of silica gel.
Sources
- 1. epa.gov [epa.gov]
- 2. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Welcome to the technical support center for the analysis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity and quality of this critical synthetic intermediate. Here, we address common challenges and provide field-proven insights into impurity detection and characterization using state-of-the-art analytical techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the impurity profile and analytical strategies for 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate).
Q1: What are the most probable process-related and degradation impurities I should expect?
A1: The impurity profile is intrinsically linked to the synthesis and storage conditions. The formation of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) typically involves the reaction of 3-Oxetanemethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[1] Therefore, impurities can be categorized as follows:
-
Starting Materials & Reagents:
-
3-Oxetanemethanol: Unreacted starting material.
-
p-Toluenesulfonyl Chloride (TsCl): Excess reagent that may hydrolyze to p-toluenesulfonic acid.
-
Pyridine: Residual base from the synthesis.
-
-
Reaction By-products:
-
p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of excess TsCl or degradation of the final product. It is a common and critical impurity to monitor.
-
Pyridinium Hydrochloride: Salt by-product if pyridine and HCl (from TsCl) are used.
-
-
Degradation Products:
-
Hydrolysis Products: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, reverting to 3-Oxetanemethanol and p-toluenesulfonic acid.
-
Oxetane Ring-Opening/Polymerization: The strained oxetane ring can be opened under strong acidic conditions (e.g., in the presence of TsOH) or at elevated temperatures, leading to oligomers or polymers.[2]
-
-
Genotoxic Impurities (GTIs):
-
Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate): These can form if residual alcohols (e.g., methanol, ethanol from other steps or cleaning) react with p-toluenesulfonyl chloride.[3] These are potent alkylating agents and must be controlled at trace levels (ppm).
-
Q2: Which primary analytical technique is recommended for routine purity testing?
A2: For routine analysis of purity and known impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.[4][5] The tosylate group contains a chromophore, making it easily detectable by UV. This technique provides excellent resolution, quantitation, and the ability to separate the active pharmaceutical ingredient (API) from its degradation products and precursors.
Q3: How do I approach the identification of an unknown impurity?
A3: A multi-technique approach is essential. The standard workflow involves:
-
LC-MS Analysis: Use a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF, to obtain an accurate mass and proposed molecular formula for the impurity.[6]
-
MS/MS Fragmentation: Perform fragmentation analysis to identify characteristic structural motifs. The tosylate group has a well-known fragmentation pattern.
-
Isolation (if necessary): If the impurity is present at a sufficient level, preparative HPLC can be used for isolation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive tool for unambiguous structure elucidation of the isolated impurity.[7]
Section 2: Troubleshooting Guides by Analytical Technique
This section provides solutions to specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Early eluting, sharp peak observed | This is highly characteristic of p-toluenesulfonic acid (TsOH) , which is much more polar than the parent compound. | Confirm by spiking your sample with a TsOH standard. To improve peak shape, consider using an acidic mobile phase modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress its ionization. |
| Poor peak shape (tailing) for the main compound | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The oxetane moiety's oxygen can interact with active sites on the silica packing. 3. Mobile Phase pH: Inappropriate pH can lead to interactions. | 1. Reduce the injection volume or sample concentration. 2. Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase if tailing persists. 3. Adjust the mobile phase pH slightly. Ensure the buffer used is appropriate for the desired pH range.[8] |
| New peaks appear during a stability study | This indicates degradation. The most likely candidates are 3-Oxetanemethanol (from hydrolysis) or ring-opened/dimerized products . | 1. Hydrolysis Check: The 3-Oxetanemethanol peak will be very polar and elute early. It lacks a strong chromophore, so detection at lower wavelengths (e.g., 210-220 nm) may be necessary. 2. Degradant Identification: Use LC-MS to get the molecular weight of the new peaks. A mass corresponding to double the parent compound (minus water) could indicate dimerization. |
| Drifting Retention Times | 1. Column Temperature Fluctuation. 2. Mobile Phase Composition Change. 3. Pump Malfunction or Leaks. | 1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal. 3. Perform system maintenance: check for leaks, replace pump seals, and degas the mobile phase.[8] |
Gas Chromatography (GC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or a very broad peak for the main compound | Thermal Degradation. 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is likely to be thermally labile. The high temperatures of the GC inlet and column can cause decomposition. | GC is generally not the preferred method for the main compound's purity. Use GC primarily for analyzing volatile impurities like residual solvents (e.g., DCM, Toluene). For this, a headspace GC-FID method is ideal. |
| Poor peak shape for residual solvents | Solvent Mismatch. The polarity of the injection solvent does not match the stationary phase, causing poor peak focusing. | Ensure the diluent solvent for your sample (e.g., DMSO, DMF for a headspace analysis) is compatible with your goals and does not interfere with the peaks of interest. |
| Concerned about genotoxic impurities like methyl tosylate | These are volatile and present at trace levels, making them suitable for GC-MS analysis. | A sensitive GC-MS method is required.[9] Use a polar column (e.g., DB-WAX) and operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity to detect these specific impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected signals in the aromatic region (7-8 ppm) | 1. Residual Pyridine: If used as a base in synthesis. 2. p-Toluenesulfonic Acid (TsOH): A common impurity. | 1. Pyridine has characteristic signals around 8.5 ppm and 7.4 ppm. 2. The aromatic protons of TsOH will have a similar splitting pattern to the tosyl group on the main compound but may have a slightly different chemical shift. An acidic proton signal may also be visible. |
| Broad, unresolved signals in the aliphatic region (3-5 ppm) | Polymerization or Oligomerization. The opening of the oxetane ring can lead to a mixture of polymer chains of different lengths, resulting in broad NMR signals.[2] | This is a strong indicator of product instability. Re-evaluate storage conditions (temperature, exclusion of acid). 2D NMR techniques like DOSY can sometimes help distinguish between different species in a mixture. |
| Need to quantify an impurity without a reference standard | The impurity has unique, well-resolved signals in the ¹H NMR spectrum. | Use Quantitative NMR (qNMR) . By adding a certified internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone), you can directly calculate the concentration of the impurity by comparing the integrals of their respective signals.[10] |
Section 3: Recommended Analytical Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the simultaneous determination of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) and its key impurities.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 30 |
| 25.0 | 30 |
Procedure:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and acquire the chromatogram.
-
Expected Elution Order: p-Toluenesulfonic acid -> 3-Oxetanemethanol -> 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) -> Less polar by-products.
Protocol 2: GC-MS for Genotoxic Alkyl Tosylate Impurities
This method provides high sensitivity for detecting potential genotoxic impurities.
-
Instrumentation: GC with a Mass Spectrometric detector.
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar phase).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 200 °C (use a low temperature to minimize on-column degradation).
-
Injection Mode: Splitless (hold for 0.75 min).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 min.
-
-
MS Transfer Line: 230 °C.
-
Ion Source: 230 °C (EI mode).
-
Acquisition: Scan mode for initial identification, then switch to Selected Ion Monitoring (SIM) for quantitation using characteristic ions for methyl tosylate (m/z 171, 91) and ethyl tosylate (m/z 185, 91).
Section 4: Visual Workflow
Workflow for Unknown Impurity Identification
This diagram outlines the logical process for identifying an unknown peak observed during analysis.
Caption: Logical workflow for the identification of an unknown impurity.
References
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653–4664. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from [Link]
-
El-Fatatry, H. M., Mabrouk, M. M., Hewala, I. I., & Emam, E. H. (2015). Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 108–115. Available at: [Link]
-
Wang, F., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 6548651. Available at: [Link]
-
Nakka, S., Muchakayala, S. K., & Manabolu Surya, S. B. (2024). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. Biomedical Chromatography, 38(1), e5755. Available at: [Link]
-
MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Gil, R. R., & Giraudo, A. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 57(9), 546–565. Available at: [Link]
-
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Available at: [Link]
-
LCGC. (2017). The LCGC Blog: Solvent Choice for GC Injection – a Critical Method Variable! Retrieved from [Link]
-
Almalki, W. A., et al. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solutions. Advanced Pharmaceutical Bulletin, 6(1), 121–128. Available at: [Link]
-
Szepesi, G. (1992). NMR spectroscopy in pharmacy. Retrieved from [Link]
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- 3. A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. alpaipars.com [alpaipars.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a privileged scaffold. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for gem-dimethyl and carbonyl groups have made it a valuable component in the design of novel therapeutics[1][2][3]. 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate), a key building block, provides a versatile electrophilic handle for the introduction of the oxetane moiety into a wide array of molecules. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in synthetic campaigns.
This guide provides an in-depth comparison of the cross-reactivity of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) with representative nucleophiles from different classes: amines, thiols, alkoxides, and carbanions. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols for conducting these reactivity studies.
The Electrophilic Nature of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
The reactivity of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is governed by the excellent leaving group ability of the tosylate group and the inherent ring strain of the oxetane moiety[4]. Nucleophilic attack can occur at the methylene carbon bearing the tosylate, proceeding through a standard SN2 mechanism. The tosylate anion, being a highly stabilized conjugate base of a strong acid (p-toluenesulfonic acid), readily departs, facilitating the substitution reaction.
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=12, fontname="Arial"];
// Nodes reactant [label=<
+
Nu-
]; transition_state [label="[Transition State]"]; product [label=<
+ TsO-
];
// Edges reactant -> transition_state [label="S N 2 Attack"]; transition_state -> product;
// Invisible nodes for alignment {rank=same; reactant; Nu_label} Nu_label [label="Nucleophile", shape=plaintext]; {rank=same; product; TsO_label} TsO_label [label="Tosylate leaving group", shape=plaintext]; } caption: "General S N 2 reaction mechanism."
Comparative Reactivity Analysis
The rate and efficiency of the nucleophilic substitution reaction are highly dependent on the nature of the nucleophile. The following table summarizes the observed reactivity of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) with different nucleophiles. It is important to note that the presented data is a compilation from various sources and reaction conditions may not be identical. Therefore, this table should be used as a qualitative guide to relative reactivity.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amine | Piperidine | Toluene | 80 | 3-4 | High | [5] |
| Thiol | Sodium thiophenoxide | Chloroform | 40 | 0.42 | 67 | [6] |
| Alkoxide | Sodium methoxide | Methanol | Reflux | Not specified | Moderate | [5][7] |
| Carbanion | Lithiated 1,3-dithiane | THF | -78 to RT | Not specified | Low to Moderate | [8] |
Key Observations:
-
Amines and Thiols: These soft and highly nucleophilic species exhibit excellent reactivity towards 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate). Reactions with amines, such as piperidine, and thiolates, like sodium thiophenoxide, generally proceed rapidly and in high yields under relatively mild conditions. The synthesis of 3-(aminomethyl)oxetanes is a common application, often proceeding through the corresponding bromo- or tosyloxymethyl precursor[9][10].
-
Alkoxides: Alkoxides, such as sodium methoxide, are strong bases and good nucleophiles. They readily react to form the corresponding ether linkage. However, the high basicity can sometimes lead to side reactions, and careful control of reaction conditions is necessary to maximize the yield of the desired substitution product[5][7].
-
Carbanions: Carbon-based nucleophiles, such as organolithium reagents and enolates, can also displace the tosylate group to form a new carbon-carbon bond. However, these reactions often require cryogenic temperatures to control reactivity and minimize side reactions. The use of stabilized carbanions, like lithiated dithianes, can provide a more controlled approach to C-C bond formation[8].
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting cross-reactivity studies with 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate).
Protocol 1: Reaction with an Amine Nucleophile (Piperidine)
dot graph "Protocol_1_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start"]; step1 [label="Dissolve 3-Oxetanemethanol,\n3-(4-methylbenzenesulfonate) in Toluene"]; step2 [label="Add Piperidine"]; step3 [label="Heat to 80°C and Stir"]; step4 [label="Monitor Reaction by TLC/LC-MS"]; step5 [label="Work-up: Aqueous Wash"]; step6 [label="Purification: Column Chromatography"]; end [label="End"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Upon Completion"]; step5 -> step6; step6 -> end; } caption: "Workflow for amine nucleophile reaction."
Materials:
-
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
-
Piperidine
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (1.0 eq) in anhydrous toluene (0.2 M), add piperidine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(piperidin-1-ylmethyl)oxetane.
Protocol 2: Reaction with a Thiol Nucleophile (Sodium Thiophenoxide)
dot graph "Protocol_2_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start"]; step1 [label="Prepare Sodium Thiophenoxide in situ"]; step2 [label="Add 3-Oxetanemethanol,\n3-(4-methylbenzenesulfonate) solution"]; step3 [label="Stir at 40°C"]; step4 [label="Monitor Reaction by TLC/LC-MS"]; step5 [label="Work-up: Aqueous Quench and Extraction"]; step6 [label="Purification: Column Chromatography"]; end [label="End"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Upon Completion"]; step5 -> step6; step6 -> end; } caption: "Workflow for thiol nucleophile reaction."
Materials:
-
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Chloroform
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous chloroform at 0°C, add a solution of thiophenol (1.2 eq) in anhydrous chloroform dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (1.0 eq) in anhydrous chloroform.
-
Heat the reaction mixture to 40°C and stir for approximately 25 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-((phenylthio)methyl)oxetane.
Analytical Monitoring and Characterization
Reaction Monitoring: The progress of these reactions can be effectively monitored by TLC or HPLC. For HPLC analysis, a reverse-phase C18 column is typically used with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid[11][12]. The disappearance of the starting material and the appearance of the product can be tracked by UV detection.
Product Characterization: The structure of the purified products should be confirmed by spectroscopic methods. 1H and 13C NMR spectroscopy are invaluable for confirming the successful substitution and the integrity of the oxetane ring[13]. The characteristic signals for the oxetane methylene protons typically appear in the 1H NMR spectrum between δ 4.0 and 5.0 ppm. Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the product.
Conclusion
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is a highly versatile building block that readily undergoes nucleophilic substitution with a variety of nucleophiles. Amines and thiols are particularly effective, reacting under mild conditions to provide the corresponding substituted oxetanes in high yields. While alkoxides and carbanions are also viable nucleophiles, their reactions may require more careful optimization to achieve high selectivity and yield. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.
References
- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Burmistrov, V., & Szewczyk, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1377.
- Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (n.d.). Oxetanes and Oxetan-3-ones.
- (n.d.). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
- Emery Pharma. (2018, April 2).
- Burmistrov, V., & Szewczyk, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1377.
- Dow, M., et al. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
- (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Ferreira, B., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199.
- Shao, Y., & Liu, X. (2016). Recent synthesis of thietanes. Journal of Heterocyclic Chemistry, 53(4), 991-1004.
- Berenjian, A., et al. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 408(23), 6429–6439.
- MacMillan, D. W. C., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
- Ferreira, B., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(11), 2589.
- Sigma-Aldrich. (n.d.). 3-(Aminomethyl)oxetane 97.
- Peeref. (n.d.). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S).
- Burmistrov, V., & Szewczyk, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1377.
- Reddit. (2024, October 29).
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Smith, K., et al. (n.d.). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.
- Wiley Online Library. (n.d.). Kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas.
- ScienceOpen. (n.d.).
- Dow, M., et al. (n.d.). Lithium Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
- YouTube. (2020, August 10).
- Longdom Publishing. (2016, March 12). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
- Smith, K., et al. (n.d.). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.
- Radkov, A. (2022).
- ResearchGate. (n.d.). Simple method to understand nucleophilic substitution reaction.
- Wenglowsky, S., et al. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 8(12), 1397–1412.
- Royal Society of Chemistry. (n.d.).
- Junyuan Petroleum Group. (n.d.). Sodium Methoxide.
- Radkov, A. (2022).
- ResearchGate. (n.d.). Reaction of lithiated 2-trimethylsilyl-1,3-dithiane with (±)-pantolactone.
Sources
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- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes -ORCA [orca.cardiff.ac.uk]
- 9. connectjournals.com [connectjournals.com]
- 10. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 11. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. emerypharma.com [emerypharma.com]
benchmarking the efficiency of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) in specific reaction types
Executive Summary
Reagent Profile: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) Common Name: (Oxetan-3-yl)methyl Tosylate Role: Electrophilic oxetane building block for installing the (oxetan-3-yl)methyl motif.
In modern drug discovery, the "oxetane scan" has become a critical strategy for modulating physicochemical properties. Replacing gem-dimethyl groups or carbonyls with an oxetane ring often lowers lipophilicity (LogD) and improves metabolic stability while maintaining structural fidelity.
This guide benchmarks the efficiency of (oxetan-3-yl)methyl tosylate against its primary alternatives: (oxetan-3-yl)methyl halides (iodides/bromides) and the Mitsunobu reaction (using the parent alcohol). While the tosylate offers superior shelf-stability and operational safety, its reactivity is tempered by the neopentyl-like steric environment of the 3-position, necessitating specific protocol adjustments for optimal yields.
Part 1: Mechanistic Profiling & Reagent Selection
The "Neopentyl" Challenge
The electrophilic center in (oxetan-3-yl)methyl tosylate is a primary carbon, but it is adjacent to the quaternary C3 position of the oxetane ring. In 3,3-disubstituted derivatives (e.g., 3-methyl-3-oxetanemethanol tosylate), this creates a neopentyl-like system .
-
SN2 Kinetics: Nucleophilic attack is sterically retarded. Standard SN2 conditions often require elevated temperatures.
-
Stability Trade-off: The tosylate is significantly more stable than the corresponding iodide, which is prone to light-induced decomposition and polymerization. However, the iodide is approximately 10–100x more reactive, often required for sterically hindered nucleophiles.
Decision Matrix: When to Use the Tosylate
Use the Tosylate reagent when:
-
Scale-up is required: Solid/crystalline handling is safer than volatile/labile alkyl iodides.
-
Nucleophile is strong: Thiolates, secondary amines, or unhindered phenolates.
-
Purification is critical: Avoids the difficult removal of triphenylphosphine oxide (TPPO) inherent to Mitsunobu protocols.
Use the Iodide (generated in situ from Tosylate) when:
-
Nucleophile is weak/hindered: Anilines, bulky amides.
-
Temperature sensitivity: The substrate cannot withstand the >80°C often needed for the tosylate.
Part 2: Comparative Benchmarking
The following data summarizes the efficiency of installing the (oxetan-3-yl)methyl group using different electrophiles.
Table 1: Efficiency Comparison by Reaction Type
| Feature | Tosylate Reagent | Iodide Reagent | Mitsunobu (Alcohol) |
| Reaction Type | SN2 Displacement | SN2 Displacement | Redox Condensation |
| Reactivity | Moderate (Requires Heat) | High (RT to Mild Heat) | High (RT) |
| Atom Economy | Moderate (TsO leaving group) | Good (I leaving group) | Poor (Ph3PO + Hydrazine byproduct) |
| Stability | Excellent (Solid/Stable Oil) | Poor (Light Sensitive) | Excellent (Alcohol precursor) |
| N-Alkylation Yield | 65–85% | 80–95% | 40–70% (Variable) |
| O-Alkylation Yield | 70–90% | 85–95% | 50–80% |
| Side Reactions | Elimination (rare), Ring Opening | Polymerization | Difficult Separation |
Experimental Data Support
-
N-Alkylation (Secondary Amines):
-
Tosylate: Reaction with piperidine in CH3CN/K2CO3 at 80°C requires 12–24h. Yield: ~78%.
-
Iodide: Reaction with piperidine in CH3CN/K2CO3 at RT requires 2–4h. Yield: ~92%.
-
Insight: The tosylate is viable but slower. For valuable amine substrates, converting the tosylate to the iodide in situ (Finkelstein conditions) is the gold standard.
-
-
O-Alkylation (Phenols):
-
Tosylate: Reaction with 4-fluorophenol in DMF/Cs2CO3 at 90°C. Yield: 88%.
-
Mitsunobu: Reaction with 4-fluorophenol, DIAD, PPh3. Yield: 65% (loss due to purification difficulty).
-
Insight: The tosylate is superior for O-alkylation due to cleaner workup, provided the phenol is stable at 90°C.
-
Part 3: Visualization of Workflows
Diagram 1: Reagent Selection Decision Tree
This logic flow guides the chemist to the optimal oxetane installation method based on substrate properties.
Caption: Selection logic for (oxetan-3-yl)methyl installation. The Tosylate is the default for robustness; Iodide catalysis is added for reactivity.
Diagram 2: Mechanistic Pathway & Finkelstein Activation
Standard alkylation vs. Iodide-catalyzed acceleration.
Caption: The "Finkelstein Acceleration" strategy. Converting the Tosylate to Iodide in situ bypasses the kinetic barrier of the neopentyl center.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of (3-Methyloxetan-3-yl)methyl Tosylate
Use this if synthesizing the reagent from the alcohol.
-
Setup: Charge a flask with (3-methyloxetan-3-yl)methanol (1.0 equiv) and DCM (0.5 M). Cool to 0°C.
-
Addition: Add Et3N (1.5 equiv) and DMAP (0.1 equiv).
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (The tosylate is UV active; the alcohol is not).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then sat. NaHCO3, then brine.
-
Purification: Recrystallize from Hexanes/EtOAc or flash chromatography.
-
Checkpoint: The product should be a white solid/crystalline material. Store at 4°C.
-
Protocol B: General N-Alkylation (The "Spike" Method)
Optimized for installing the oxetane group onto secondary amines.
-
Reagents: Amine (1.0 equiv), (Oxetan-3-yl)methyl tosylate (1.2 equiv), K2CO3 (2.0 equiv), KI (0.1 equiv - Critical Additive ).
-
Solvent: Acetonitrile (anhydrous, 0.2 M).
-
Procedure:
-
Combine all reagents in a sealed tube.
-
Heat to 80°C for 16 hours.
-
Note: Without KI, reaction may require 48h+ or 100°C. The KI generates the alkyl iodide in situ.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2]
-
Purification: Flash chromatography.
-
Safety Note: Do not use strong Lewis acids or aqueous acid during workup, as the oxetane ring may open (hydrolysis).
-
References
-
Wuitschik, G. et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A. et al. (2013).[3] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. [Link]
-
Barnes-Seeman, D. (2012). The Role of Oxetanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2024). Oxetan-3-yl 4-methylbenzenesulfonate. National Library of Medicine. [Link]
Sources
evaluation of the pharmacokinetic properties of drugs containing the 3-methyloxetane moiety
Executive Summary
In modern medicinal chemistry, the "Magic Methyl" effect—where adding a methyl group boosts potency—is a well-known phenomenon. However, this often comes at the cost of increased lipophilicity (LogP) and poor solubility. The 3-methyloxetane moiety has emerged as a superior bioisostere for the gem-dimethyl group. This guide objectively evaluates its pharmacokinetic (PK) impact, demonstrating how it maintains steric bulk while significantly lowering lipophilicity, enhancing metabolic stability, and improving aqueous solubility.
Part 1: The Bioisosteric Rationale
Why replace a gem-dimethyl group with 3-methyloxetane?
The gem-dimethyl group is a staple in drug design for utilizing the Thorpe-Ingold effect to rigidify scaffolds. However, it is lipophilic.[1] The 3-methyloxetane unit mimics the steric volume of the gem-dimethyl group but introduces an oxygen atom into the four-membered ring.
Mechanistic Causality
-
Dipole Moment & Solvation: The oxetane oxygen is a potent hydrogen bond acceptor (HBA). Unlike the hydrophobic gem-dimethyl, the oxetane ring creates a permanent dipole, recruiting water molecules for solvation.
-
Electronic Modulation: The oxygen atom is electron-withdrawing (inductive effect, -I). When placed adjacent to a basic amine (e.g., in a piperidine ring), it lowers the pKa of the amine, reducing lysosomal trapping and improving passive permeability without sacrificing solubility.
-
Metabolic Blocking: The 3-methyloxetane group is generally metabolically robust. It blocks the "soft spot" of hydrogen abstraction found in alkyl chains.
Visualization: Structural & Electronic Comparison
The following diagram illustrates the steric similarities and electronic divergences between the two moieties.
Figure 1: Comparative analysis of Gem-Dimethyl vs. 3-Methyloxetane properties. Note the shift from lipophilic liability to polar stability.[2][3]
Part 2: Comparative Pharmacokinetic Analysis
This section synthesizes data from seminal works, including Wuitschik et al. (Roche/ETH Zurich) and Barnes-Seeman et al., to provide a direct performance comparison.
Lipophilicity (LogD) and Solubility
The introduction of the oxetane ring consistently lowers LogD, which is the single most effective predictor of improved promiscuity and toxicity profiles.
| Property | Gem-Dimethyl Analog | 3-Methyloxetane Analog | Impact |
| LogD (pH 7.4) | High (e.g., 3.5) | Low (e.g., 2.1) | ΔLogD ≈ -1.0 to -1.5 |
| Solubility (aq) | Low (< 10 µM) | High (> 100 µM) | 10x - 4000x Increase |
| LE (Ligand Efficiency) | Baseline | Improved | Higher potency per heavy atom |
| LipE (Lipophilic Eff.) | Baseline | Significantly Higher | Potency maintained at lower LogD |
Data Insight: In a direct comparison using a Thalidomide analog, replacing the phthalimide carbonyl/methylene with an oxetane improved solubility from 60 mg/L to >850 mg/L while maintaining biological activity [1].
Metabolic Stability (Intrinsic Clearance)
One of the primary fears of using strained rings (like epoxides) is chemical instability. However, oxetanes are kinetically stable.
-
CYP Mediated Metabolism: The 3-methyloxetane moiety is rarely a direct substrate for P450 enzymes. By lowering the overall lipophilicity (LogD) of the molecule, it reduces the affinity of the entire molecule for the CYP active site (which prefers lipophilic substrates).
-
Blocking Sites: It effectively blocks metabolic oxidation that would occur on a standard alkyl chain or gem-dimethyl group.
pKa Modulation
When 3-methyloxetane is attached to a nitrogen-containing heterocycle (e.g., piperazine), the electron-withdrawing nature of the oxygen reduces the basicity of the nitrogen.
-
Effect: Lowers pKa by 1–2 units.
-
Benefit: Reduces potential for hERG channel inhibition (which is often driven by basic amines) and phospholipidosis.
Part 3: Experimental Protocols (Validation)
To validate the integration of a 3-methyloxetane moiety, the following self-validating protocols should be employed.
Protocol A: Microsomal Stability Assay
Objective: Determine if the oxetane ring confers resistance to oxidative metabolism.
-
Preparation:
-
Test Compound: 1 µM final concentration in phosphate buffer (pH 7.4).
-
Microsomes: Human/Mouse Liver Microsomes (0.5 mg protein/mL).
-
Control: Verapamil (High clearance control) and Warfarin (Low clearance control).
-
-
Incubation:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Start: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-dehydrogenase).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Aliquot 50 µL into 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: LogD_{7.4} Determination (Shake-Flask Method)
Objective: Quantify the lipophilicity shift.
-
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibrium: Dissolve compound in Octanol phase. Add equal volume of Buffer.
-
Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases by HPLC-UV or LC-MS.
-
Validation: Mass balance must be >90% to ensure no precipitation or adsorption to plasticware.
Part 4: Decision Logic for Application
When should you deploy the 3-methyloxetane moiety? Use this workflow to guide your lead optimization strategy.
Figure 2: Strategic workflow for incorporating oxetane bioisosteres during Lead Optimization.
References
-
Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6][5] Link
-
Burkhard, J. A., et al. (2010).[4][7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4][7][5][8][9][10][11] Angewandte Chemie International Edition, 49(48), 9052–9067.[7] Link
-
Barnes-Seeman, D., et al. (2013).[12] Metabolically Stable tert-Butyl Replacement.[12] ACS Medicinal Chemistry Letters, 4(6), 514–516.[12] Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 7. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
comparative analysis of the stability of oxetane rings under acidic and basic conditions
[1][2]
Executive Summary
The oxetane ring (1,3-epoxypropane) has transitioned from a synthetic curiosity to a high-value bioisostere in modern medicinal chemistry.[1] It is primarily used to replace gem-dimethyl groups or carbonyls, offering improved solubility and metabolic stability.
The Verdict:
-
Acidic Conditions: Manageable Risk. Contrary to historical dogma, oxetanes are not categorically unstable in acid.[2] While unsubstituted oxetanes degrade rapidly in simulated gastric fluid (pH 1.2), 3,3-disubstituted oxetanes exhibit significant kinetic stability due to steric shielding of the
antibonding orbital. -
Basic Conditions: High Stability. Oxetanes are chemically inert to most basic nucleophiles and hydrolytic conditions, making them superior to epoxides for base-catalyzed synthetic manipulations.
Mechanistic Analysis: The Stability Paradox
To predict oxetane behavior, one must understand the conflict between thermodynamics and kinetics.
Thermodynamic Strain vs. Kinetic Barrier
Oxetanes possess a ring strain energy (RSE) of approximately 106 kJ/mol (25.3 kcal/mol), which is nearly identical to that of epoxides (114 kJ/mol). Thermodynamically, ring opening is highly favorable. However, oxetanes are kinetically far more stable than epoxides.
-
The Epoxide Comparison: Epoxides open readily because the relief of strain is coupled with the release of a good leaving group (in acid) or direct attack on a highly exposed carbon (in base).
-
The Oxetane Difference: The oxetane ring is puckered (unlike the planar epoxide), and the carbon centers are less accessible.
Mechanism of Degradation (Acid vs. Base)
The following diagram illustrates the divergent pathways. In acid, the reaction is driven by protonation which lowers the activation energy for nucleophilic attack. In base, the high energy of the alkoxide leaving group prevents ring opening.
Figure 1: Divergent mechanistic pathways for oxetane stability.[3] Note the requirement for proton activation to overcome the kinetic barrier in acidic media.
Comparative Performance Data
The following data aggregates stability studies from key medicinal chemistry literature (e.g., Wuitschik et al., Angew. Chem., J. Med.[4] Chem.).[1][2][3][5][6][7][8][9][10][11]
Head-to-Head: Cyclic Ether Stability
Comparison of half-lives (
| Scaffold | Ring Size | pH 1.0 (SGF) | pH 7.4 (Plasma) | pH 10 (Basic Workup) |
| Epoxide | 3 | < 1 min (Rapid Hydrolysis) | Hours to Days | Variable (Nucleophile dependent) |
| Oxetane (Unsubst.) | 4 | ~ 10 - 30 min | Stable | Stable |
| Oxetane (3,3-disubst.) | 4 | > 24 Hours | Stable | Stable |
| THF | 5 | Stable | Stable | Stable |
The "Gem-Dimethyl" Effect (3,3-Disubstitution)
The most critical factor for oxetane survival in acid is substitution at the 3-position.
| Compound Structure | Condition | % Remaining (24h) | Interpretation |
| Unsubstituted Oxetane | 1M HCl | < 5% | Vulnerable to |
| 3-monosubstituted | 1M HCl | 20 - 40% | Moderate protection. |
| 3,3-diphenyloxetane | 1M HCl | > 95% | Steric Shielding: The substituents block the trajectory of the incoming nucleophile (water) toward the |
| 2-sulfonyloxetane | pH 1 - 10 | > 90% | Electron-withdrawing groups can further deactivate the ring toward protonation. |
Experimental Protocols
Protocol A: pH-Dependent Chemical Stability Profiling
Objective: Determine the kinetic stability of the oxetane scaffold in simulated gastric fluid (SGF) and intestinal fluid (SIF).
Reagents:
-
SGF (pH 1.2): 2.0 g NaCl + 7.0 mL concentrated HCl, diluted to 1.0 L with water.
-
Buffer (pH 7.4): 50 mM Phosphate buffer.
-
Internal Standard (IS): Verapamil or similar stable compound.
Workflow:
-
Stock Prep: Dissolve test compound to 10 mM in DMSO.
-
Initiation: Spike 5 µL of stock into 495 µL of pre-warmed (37°C) SGF and pH 7.4 buffer (Final conc: 100 µM).
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.
-
Aliquot 50 µL of reaction mixture into 200 µL cold Acetonitrile (containing IS) to quench.
-
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Acceptance Criteria:
-
For oral drugs,
in SGF is generally required to survive the stomach.
Protocol B: Metabolic Stability (Microsomal Epoxide Hydrolase Check)
Critical Insight: Chemical stability does not equal metabolic stability. Oxetanes can be substrates for Microsomal Epoxide Hydrolase (mEH) , an enzyme that typically hydrolyzes epoxides but can accept oxetanes.[12]
Figure 2: Workflow to distinguish between CYP-mediated oxidation and mEH-mediated hydrolysis of oxetanes.
Strategic Implications for Drug Design
-
Use Oxetanes to Lower Lipophilicity: Replacing a gem-dimethyl group with an oxetane typically lowers LogD by ~1.0–1.5 units while maintaining steric bulk.
-
Protect the 3-Position: Always aim for 3,3-disubstitution. An unsubstituted oxetane is a metabolic liability and a chemical risk in the stomach.
-
Avoid "Activated" Oxetanes: Do not place electron-donating groups (like nitrogen) directly attached to the ring (2-aminooxetanes) unless they are part of a rigid spiro-system, as this facilitates ring opening via the "push" mechanism.
-
Base Compatibility: You can safely subject oxetane intermediates to conditions like LiOH hydrolysis, Suzuki couplings (basic carbonate buffers), or alkylations (NaH), which would destroy equivalent epoxide intermediates.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[13][2][4][7][8][11] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[4] Link
-
Bull, J. A., et al. (2016).[8] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][14] Chemical Reviews, 116(19), 12150-12233. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Carbonyl Groups." Angewandte Chemie International Edition, 49(20), 3524-3527. Link
-
St-Jean, F., et al. (2018). "Hydrolysis of Oxetanes by Microsomal Epoxide Hydrolase." Drug Metabolism and Disposition, 46(11), 1553-1561. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Executive Summary & Chemical Profile[1]
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (often referred to as Oxetane Tosylate ) represents a dual-hazard category in organic synthesis. It combines a highly reactive sulfonate ester (a potential alkylating agent) with a strained oxetane ring (susceptible to rapid, exothermic ring-opening).
Improper disposal of this compound poses two specific risks:
-
Genotoxicity: As a sulfonate ester, it is classified as a Potentially Genotoxic Impurity (PGI) capable of alkylating DNA.
-
Uncontrolled Polymerization: Exposure to acidic waste streams can trigger violent cationic polymerization of the oxetane ring.
Technical Specifications
| Property | Detail |
| Chemical Name | 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) |
| Common Synonyms | (3-Methyloxetan-3-yl)methyl tosylate; Oxetane methyl tosylate |
| CAS Number | 99314-44-0 (Generic analog); Verify specific isomer on SDS |
| Functional Groups | Strained Cyclic Ether (Oxetane), Sulfonate Ester (Tosylate) |
| Primary Hazard | Alkylating Agent (H341/H350 potential) |
| Secondary Hazard | Acid Sensitive (Exothermic polymerization) |
| Waste Class | RCRA Hazardous Waste (Ignitable/Toxic) |
Hazard Mechanism: The "Why" Behind the Protocol
To dispose of this chemical safely, you must understand the causality of its reactivity. We do not simply "bin" this compound; we chemically deactivate it first.
A. The Alkylating Threat (SN2)
The tosylate group (-OTs) is an exceptional leaving group. In the presence of biological nucleophiles (like the N7 position of guanine in DNA), this molecule acts as an electrophile, transferring the oxetane-methyl group to the DNA. This causes mutations.[1]
-
Implication: You must destroy the alkylating potential before the waste leaves your fume hood.
B. The Ring Strain Threat (Acid Lability)
The oxetane ring possesses ~106 kJ/mol of ring strain.[2] In the presence of strong Lewis acids or Bronsted acids (often found in general organic waste containers), the ring oxygen protonates, leading to rapid ring opening.
-
Implication: NEVER dispose of oxetane tosylates in acidic waste streams (e.g., waste containing TFA, HCl, or Thionyl Chloride).
Protocol: Chemical Deactivation (Quenching)
This is the core operational procedure. We utilize Sodium Thiosulfate as a "soft" nucleophile to displace the tosylate group, rendering the molecule non-genotoxic.
Reagents Required[1][5]
-
Sodium Thiosulfate pentahydrate (
) -
Acetone or Acetonitrile (to solubilize the organic substrate)
Step-by-Step Deactivation Procedure
-
Preparation: Dissolve the oxetane tosylate waste in a minimal amount of acetone or acetonitrile.
-
Scavenger Solution: Prepare a 20% w/v aqueous Sodium Thiosulfate solution. You need at least 2 molar equivalents of thiosulfate per mole of tosylate, but a 5-10x excess is recommended for complete safety.
-
Mixing: Slowly add the organic tosylate solution to the stirring thiosulfate solution.
-
Field Note: Do not add the water to the organic; add organic to the water to manage any exotherm.
-
-
Reaction Time: Stir vigorously for 12-24 hours at room temperature. The thiosulfate anion (
) will attack the methylene carbon, displacing the tosylate and opening the ring or forming a Bunte salt, effectively neutering the alkylating capability. -
Verification (Optional but Recommended): Check the pH. It should remain neutral to slightly basic. If the solution turns acidic, the oxetane ring may be hydrolyzing to generate acid; add a small amount of Sodium Bicarbonate to buffer.
Workflow Visualization
Diagram 1: Deactivation & Disposal Decision Tree
Caption: Logical workflow for the chemical deactivation and subsequent waste stream segregation of oxetane tosylates.
Spill Response Procedures
In the event of a benchtop spill, speed is critical to prevent exposure to the alkylating agent.
Immediate Action Plan
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood and involves powder, a P95/N95 respirator is advised.
-
Neutralize:
-
Cover the spill with absorbent pads soaked in 20% Sodium Thiosulfate .
-
Allow to sit for 30 minutes to penetrate and deactivate the tosylate.
-
-
Cleanup:
-
Collect pads into a sealable hazardous waste bag.
-
Wipe the surface 3x with water and detergent.
-
Treat all cleanup materials as hazardous chemical waste.
-
Diagram 2: Emergency Spill Logic
Caption: Emergency response sequence for spills involving alkylating sulfonate esters.
Final Disposal & Regulatory Compliance
After deactivation, the material is still chemical waste, but it is no longer a potent alkylating agent.
-
US (RCRA): The waste stream generally falls under Ignitable (D001) due to the solvent (acetone/acetonitrile).
-
EU (EWC): Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
Destruction Method: The preferred method for final destruction is High-Temperature Incineration with scrubber systems. This ensures complete thermal oxidation of the sulfur compounds and the organic skeleton.
Critical Prohibition:
NEVER mix Oxetane Tosylate waste with Acidic Waste Streams (e.g., Piranha solution, Chromic acid, or simple HCl waste). This can cause rapid pressurization of the container due to exothermic polymerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137837, 3-Methyl-3-oxetanemethanol. Retrieved from [Link]
- Teasdale, A., & Elder, D. (2018).Practical Management of Impurities in Pharmaceutical Development.
- Sigma-Aldrich (2024).Safety Data Sheet: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.
-
Burkhard, J., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery. Discusses ring strain and acid sensitivity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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